molecular formula C10H18N4 B1450539 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine CAS No. 1798693-84-1

1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine

Cat. No.: B1450539
CAS No.: 1798693-84-1
M. Wt: 194.28 g/mol
InChI Key: WLVMDEVHFRJOQE-UHFFFAOYSA-N
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Description

1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine is an organic compound with the molecular formula C10H18N4 and a molecular weight of 194.28 . It is characterized as an oily substance and should be stored at room temperature . This piperidine-pyrazole derivative is intended for research applications. Compounds featuring the piperidine scaffold are of significant interest in medicinal chemistry and are explored for various pharmacological activities . For instance, research on structurally related molecules has identified potent, fast-killing antimalarial agents, suggesting the value of such chemical architectures in infectious disease research . Similarly, other piperidine derivatives are investigated for potential use in addressing psychiatric and neurological conditions, highlighting the versatility of this chemical class in neuroscience . Researchers can find additional data for this compound under PubChem CID 86775623 . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for proper handling information. Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-8-6-10(13(2)12-8)14-5-3-4-9(11)7-14/h6,9H,3-5,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVMDEVHFRJOQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCCC(C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798693-84-1
Record name 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine, a valuable heterocyclic amine with significant potential in medicinal chemistry and drug discovery. The synthesis is strategically designed around the coupling of two key building blocks: a functionalized pyrazole core and a protected piperidine moiety. This document will delve into the rationale behind the chosen synthetic route, provide detailed, step-by-step experimental protocols, and discuss the critical parameters for reaction optimization and characterization of the final compound. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

The convergence of pyrazole and piperidine scaffolds in a single molecular entity has garnered considerable interest in the pharmaceutical sciences. The pyrazole ring is a well-known pharmacophore present in a variety of clinically successful drugs, while the piperidine motif is a prevalent structural feature in many biologically active natural products and synthetic compounds. The target molecule, 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine, combines these two privileged structures, making it an attractive candidate for library synthesis and lead optimization programs.

Our synthetic strategy is centered on a convergent approach, which involves the independent synthesis of two key intermediates, followed by a final coupling step. This approach offers flexibility and allows for the facile generation of analogs by modifying either of the core structures. The chosen pathway involves:

  • Part A: Synthesis of the Pyrazole Core: Preparation of 5-bromo-1,3-dimethyl-1H-pyrazole.

  • Part B: Preparation of the Protected Piperidine Core: Synthesis of tert-butyl piperidin-3-ylcarbamate.

  • Part C: Coupling and Deprotection: Palladium-catalyzed Buchwald-Hartwig amination to couple the two fragments, followed by deprotection to yield the final product.

This strategy is depicted in the workflow diagram below:

G cluster_A Part A: Pyrazole Core Synthesis cluster_B Part B: Piperidine Core Preparation cluster_C Part C: Coupling and Deprotection A1 1,3-Dimethyl-1H-pyrazol-5-one A2 5-Bromo-1,3-dimethyl-1H-pyrazole A1->A2 Bromination (POBr3) C1 tert-Butyl (1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate A2->C1 B1 Piperidin-3-amine B2 tert-Butyl piperidin-3-ylcarbamate B1->B2 Boc Protection (Boc2O) B2->C1 Buchwald-Hartwig Amination C2 1-(1,3-Dimethyl-1H-pyrazol-5-yl)piperidin-3-amine C1->C2 Deprotection (TFA or HCl)

Figure 1: Overall synthetic workflow.

Synthesis of Precursors

Part A: Synthesis of 5-Bromo-1,3-dimethyl-1H-pyrazole

The synthesis of the pyrazole core commences with the bromination of a suitable precursor. While 5-amino-1,3-dimethylpyrazole is commercially available[1], its direct conversion to the 5-bromo derivative can be challenging. A more reliable approach involves the bromination of 1,3-dimethyl-1H-pyrazol-5-one, a readily accessible starting material.

Reaction Scheme:

Experimental Protocol:

  • To a stirred solution of phosphorus oxybromide (POBr₃) in a suitable solvent such as acetonitrile, add 1,3-dimethyl-1H-pyrazol-5-one portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until a pH of 7-8 is reached.

  • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 5-bromo-1,3-dimethyl-1H-pyrazole.

Part B: Synthesis of tert-Butyl piperidin-3-ylcarbamate

To prevent undesired side reactions at the primary amine of piperidin-3-amine during the subsequent coupling step, it is essential to protect it. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Buchwald-Hartwig amination and its facile removal under acidic conditions[2].

Reaction Scheme:

Experimental Protocol:

  • Dissolve piperidin-3-amine in a suitable solvent system, such as a mixture of dioxane and water or dichloromethane.

  • Add a base, such as sodium bicarbonate or triethylamine, to the solution.

  • To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, as indicated by TLC.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude product, tert-butyl piperidin-3-ylcarbamate, is often of sufficient purity for the next step, or it can be further purified by recrystallization or column chromatography. This protected piperidine is also commercially available.

Core Directive: Buchwald-Hartwig Amination and Deprotection

The cornerstone of this synthesis is the formation of the C-N bond between the pyrazole and piperidine rings. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose, known for its broad substrate scope and functional group tolerance[3][4].

Buchwald-Hartwig Coupling

This reaction couples 5-bromo-1,3-dimethyl-1H-pyrazole with tert-butyl piperidin-3-ylcarbamate. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.

Reaction Scheme:

Experimental Protocol:

  • To an oven-dried reaction vessel, add 5-bromo-1,3-dimethyl-1H-pyrazole, tert-butyl piperidin-3-ylcarbamate, a palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), and a base (e.g., sodium tert-butoxide or cesium carbonate).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl (1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate.

Table 1: Representative Reaction Conditions for Buchwald-Hartwig Amination

ParameterConditionRationale
Palladium Precatalyst Pd₂(dba)₃, Buchwald G3Efficient generation of the active Pd(0) species.
Ligand Xantphos, RuPhosBulky, electron-rich ligands that promote reductive elimination.
Base NaOtBu, Cs₂CO₃Strong, non-nucleophilic base to deprotonate the amine.
Solvent Toluene, DioxaneAprotic, high-boiling solvents suitable for cross-coupling.
Temperature 80-110 °CProvides sufficient energy for oxidative addition and reductive elimination.
Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to unveil the primary amine of the target molecule. This is typically achieved under acidic conditions.

Reaction Scheme:

Experimental Protocol:

  • Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, at room temperature.

  • Stir the reaction mixture for a few hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in a minimal amount of a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution) to obtain the free amine.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the final product, 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine.

  • The product can be further purified by recrystallization or chromatography if necessary. The final product can also be isolated as a hydrochloride salt by precipitation from an ethereal HCl solution.

Alternative Synthetic Strategy: Reductive Amination

An alternative approach to the final coupling involves a reductive amination between a pyrazole carbaldehyde and piperidin-3-amine[5]. This method avoids the use of palladium catalysts.

G A 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde C tert-Butyl (1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate A->C Reductive Amination (e.g., NaBH(OAc)3) B tert-Butyl piperidin-3-ylcarbamate B->C D 1-(1,3-Dimethyl-1H-pyrazol-5-yl)piperidin-3-amine C->D Deprotection (Acid)

Figure 2: Reductive amination pathway.

This route would require the synthesis of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde, which can be prepared from 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde[6] or other suitable precursors. The reductive amination would then be carried out using a reducing agent such as sodium triacetoxyborohydride[7].

Characterization and Quality Control

The identity and purity of the synthesized intermediates and the final product should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Conclusion

This technical guide outlines a reliable and scalable synthetic route to 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine. The convergent strategy, employing a Buchwald-Hartwig amination as the key coupling step, provides a high degree of flexibility for the synthesis of analogs. The detailed experimental protocols and discussion of critical parameters are intended to enable researchers to successfully synthesize this valuable compound for applications in drug discovery and development.

References

  • Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(4), 713–716. [Link]

  • Buchwald–Hartwig amination. In Wikipedia. [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • INEOS OPEN. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. [Link]

  • MDPI. (2022). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 820. [Link]

  • MDPI. (2023). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 28(1), 353. [Link]

  • NIH. (2017). Synthesis of Arylamines via Aminium Radicals. PMC. [Link]

  • NIH. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. PMC. [Link]

  • Patil, A. A. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research, 3(9), 147-156. [Link]

  • Redalyc. (2016). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Revista Cubana de Química, 28(2), 652-663. [Link]

  • ResearchGate. (2018). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • Royal Society of Chemistry. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(50), 6851-6854. [Link]

  • Synthink. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

Sources

An In-depth Technical Guide to 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel heterocyclic compound, 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine. As a molecule uniting two pharmacologically significant scaffolds—the piperidine ring and the pyrazole nucleus—this compound represents a promising, yet underexplored, area for research and development. Due to its novelty, this document synthesizes information from analogous structures and established chemical principles to predict its chemical properties, propose a viable synthetic route, and discuss its potential applications in medicinal chemistry. All discussions are grounded in authoritative scientific literature to ensure accuracy and trustworthiness.

Introduction: The Rationale for a Pyrazole-Piperidine Conjugate

The convergence of a piperidine core with a pyrazole moiety in a single molecular entity is a strategic design choice in medicinal chemistry. The piperidine ring is a prevalent feature in numerous pharmaceuticals and natural alkaloids, valued for its conformational flexibility and its role as a versatile scaffold.[1][2] On the other hand, the pyrazole ring is a well-established pharmacophore, present in a wide array of drugs with activities ranging from anti-inflammatory to anti-cancer and anti-obesity agents.[3][4][5][6] The combination of these two structures in 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine suggests a molecule with significant potential for biological activity, possibly as an inhibitor of enzymes like Factor Xa or as a ligand for various receptors.[7]

This guide will delve into the predicted chemical properties of this compound, outline a detailed, logical synthetic protocol, and explore its potential as a building block in drug discovery programs.

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₁₈N₄Derived from structural components.
Molecular Weight 194.28 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar N-heterocyclic compounds, such as 1,3-dimethyl-1H-pyrazol-5-amine (m.p. 65-69 °C), are solids.[8][9]
Solubility Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) and moderately soluble in water, especially at acidic pH due to the basic amine groups.The piperidine and pyrazole nitrogens, along with the primary amine, can act as hydrogen bond acceptors and donors. The primary amine will be protonated at physiological pH, enhancing water solubility.
pKa Two primary pKa values are expected: one for the piperidine nitrogen (typically around 8-9) and one for the primary amine on the piperidine ring (typically around 9-10).The piperidine nitrogen's basicity is reduced by the connection to the electron-withdrawing pyrazole ring. The primary amine retains its aliphatic character.
Reactivity The primary amine at the 3-position of the piperidine ring is the most nucleophilic site, available for reactions such as acylation, alkylation, and reductive amination. The pyrazole ring is generally stable to oxidation and reduction.[6]The presence of a reactive primary amine handle is a key feature for further derivatization and library synthesis.

Proposed Synthetic Protocol: A Self-Validating Approach

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine can be logically achieved through the N-arylation of a protected piperidin-3-amine with a reactive pyrazole derivative. The proposed route is a two-step process involving a Buchwald-Hartwig amination followed by deprotection. This choice is based on the high efficiency and broad substrate scope of modern cross-coupling reactions for forming C-N bonds.[10]

Workflow Diagram

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Boc Deprotection A 5-Bromo-1,3-dimethyl-1H-pyrazole C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) A->C Reactant 1 B tert-Butyl (piperidin-3-yl)carbamate B->C Reactant 2 D tert-Butyl (1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate C->D Coupling Product E tert-Butyl (1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate F Acid (e.g., TFA or HCl) Solvent (e.g., DCM) E->F Protected Intermediate G 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine (Final Product) F->G Deprotection G Core 1-(1,3-dimethyl-1H-pyrazol-5-yl) piperidin-3-amine Piperidine Piperidine Scaffold (CNS Activity, Flexibility) Core->Piperidine incorporates Pyrazole Pyrazole Scaffold (Proven Pharmacophore) Core->Pyrazole incorporates CNS CNS Drug Discovery (e.g., Antidepressants) Core->CNS potential for AntiInflammatory Anti-inflammatory Agents Core->AntiInflammatory potential for Anticoagulant Anticoagulant Therapy (e.g., Factor Xa Inhibitors) Core->Anticoagulant potential for Library Combinatorial Library Synthesis Core->Library valuable for

Sources

The Pyrazole-Piperidine Scaffold: A Technical Guide to Design, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole-piperidine hybrid represents a convergence of two "privileged structures" in medicinal chemistry. This guide analyzes the synergistic integration of the pyrazole ring —a robust hydrogen-bond donor/acceptor often functioning as a bioisostere for amide or carboxylate groups—and the piperidine moiety , a versatile lipophilic vector that enhances aqueous solubility and pharmacokinetic profiles.

This technical document is designed for medicinal chemists and pharmacologists. It moves beyond basic descriptions to explore the causality of structure-activity relationships (SAR), validated synthetic routes, and rigorous biological assay protocols.

Part 1: Structural Rationale & Medicinal Chemistry[1][2]

The biological potency of pyrazole-piperidine compounds is rarely accidental. It stems from a specific architectural logic known as Fragment-Based Drug Design (FBDD) .

The Pharmacophore Architecture

In kinase inhibitors and GPCR ligands, the scaffold typically functions through a "Head-Tail" mechanism:

  • The "Head" (Pyrazole): Acts as the primary anchor. In kinase inhibitors, the pyrazole nitrogens (N1/N2) frequently form bidentate hydrogen bonds with the hinge region of the ATP-binding pocket (e.g., interacting with the backbone of Glu or Leu residues).

  • The "Linker": Usually an amide, urea, or direct C-N bond. It dictates the vector of the "Tail."

  • The "Tail" (Piperidine): This is the critical ADME modulator.

    • Solubility: The basic nitrogen (pKa ~9-10) is protonated at physiological pH, improving aqueous solubility.

    • Solvent Exposure: The piperidine ring often extends into the solvent-accessible region of the protein, tolerating bulkier substitutions without steric clash.

Visualization: The Pharmacophore Logic

The following diagram illustrates the functional segmentation of the scaffold.

Pharmacophore Pyrazole PYRAZOLE CORE (Hinge Binder / H-Bond Donor) Linker LINKER (Vector Control) Pyrazole->Linker C3/C4 Attachment Target BIOLOGICAL TARGET (Kinase ATP Pocket / GPCR) Pyrazole->Target H-Bonding (Glu/Leu) Piperidine PIPERIDINE TAIL (Solubility / Solvent Interaction) Linker->Piperidine Amide/Urea Bond Piperidine->Target Hydrophobic/Ionic Interaction

Figure 1: Pharmacophore segmentation showing the distinct roles of the pyrazole head and piperidine tail in target binding.

Part 2: Key Therapeutic Targets & Mechanisms

Oncology: Kinase Inhibition (JAK/STAT & CDK)

The most prolific application of this scaffold is in the inhibition of Janus Kinases (JAK) and Cyclin-Dependent Kinases (CDK).

  • Mechanism: The compounds act as Type I ATP-competitive inhibitors.

  • Critical Interaction: The pyrazole mimics the adenine ring of ATP. The piperidine tail often recruits a solubilizing salt bridge or interacts with the ribose-binding pocket.

  • Evidence: Research indicates that C4-substituted pyrazoles linked to piperidines show nanomolar potency against CDK2/CDK9, inducing apoptosis in MCF-7 and HCT-116 cancer lines [1].

Inflammation: COX-2 and Chemokine Modulation

Pyrazole derivatives are historical COX-2 inhibitors (e.g., Celecoxib). The addition of a piperidine ring has been shown to reduce ulcerogenic side effects by altering the lipophilicity profile, preventing gastric accumulation while maintaining COX-2 selectivity [2].

Part 3: Structure-Activity Relationship (SAR) Deep Dive

To optimize this scaffold, researchers must manipulate specific vectors. The following table summarizes the causal effects of common modifications.

DomainModificationEffect on Activity / ADMEMechanistic Rationale
Pyrazole N1 Methylation / ArylationIncreases Potency Removes H-bond donor penalty if the pocket is hydrophobic; locks conformation.
Pyrazole C3 Bulky Aryl Group (e.g., CF3-Phenyl)Selectivity Switch Fills the hydrophobic "back pocket" (Gatekeeper residue interaction).
Linker Amide vs. UreaMetabolic Stability Ureas are often more stable against amidases but may lower solubility compared to amides.
Piperidine N Methyl vs. IsopropylhERG Liability Larger groups (Isopropyl) can reduce hERG channel blocking compared to basic methyl-amines.
Piperidine C4 Fluorine substitutionLowers pKa Reduces basicity of the amine, improving membrane permeability (LogD modulation).

Part 4: Experimental Protocols

Validated Synthetic Workflow: Amide Coupling

Context: The most robust route to these hybrids is the coupling of a Pyrazole-Carboxylic Acid with a substituted Piperidine. This avoids the regioselectivity issues of building the pyrazole ring on the piperidine.

Protocol: EDCI/HOBt Mediated Coupling

  • Reagents:

    • Starting Material A: 1-Phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

    • Starting Material B: 4-Boc-aminopiperidine (1.1 eq).

    • Coupling Agents: EDCI.HCl (1.2 eq), HOBt (1.2 eq).

    • Base: DIPEA (3.0 eq).

    • Solvent: Anhydrous DMF or DCM.

  • Procedure:

    • Dissolve Acid A in DMF under

      
       atmosphere.
      
    • Add DIPEA and stir for 10 min to deprotonate the carboxylic acid.

    • Add EDCI and HOBt; stir for 30 min at

      
       to form the activated ester.
      
    • Add Amine B dropwise. Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

  • Workup (Self-Validating Step):

    • Dilute with EtOAc. Wash sequentially with

      
       HCl (removes unreacted amine), Sat. 
      
      
      
      (removes unreacted acid), and Brine.
    • Checkpoint: If the organic layer is not clear, residual DMF is present. Wash again with

      
       solution.
      
  • Deprotection: Treat the intermediate with TFA/DCM (1:4) to remove the Boc group, yielding the free piperidine amine for biological testing.

Synthesis Start Start: Pyrazole-COOH + Piperidine-NH Activation Activation: EDCI / HOBt / DIPEA Start->Activation Coupling Coupling Reaction: Formation of Amide Bond Activation->Coupling Workup Workup: Acid/Base Wash (Remove unreacted SM) Coupling->Workup Deprotection Deprotection: TFA (Remove Boc) Workup->Deprotection Final Final Product: Pyrazole-Piperidine Hybrid Deprotection->Final

Figure 2: Step-by-step synthetic workflow for the generation of amide-linked pyrazole-piperidine conjugates.

Biological Assay: In Vitro Kinase Inhibition (ADP-Glo)

Context: To verify the activity of the synthesized compound against a target kinase (e.g., CDK2).

Protocol:

  • Preparation: Prepare 10 mM stock of the compound in 100% DMSO.

  • Serial Dilution: Dilute compound in Kinase Buffer (Tris-HCl,

    
    , BSA) to 3x final concentration. Ensure final DMSO < 1%.
    
  • Enzyme Reaction:

    • Add 2

      
      L of Compound to 384-well plate.
      
    • Add 2

      
      L of Kinase Enzyme (0.5 ng/well). Incubate 10 min.
      
    • Add 2

      
      L of ATP/Substrate mix. Incubate 60 min at RT.
      
  • Detection: Add 6

    
    L ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 12 
    
    
    
    L Kinase Detection Reagent (converts ADP to Luciferase signal).
  • Data Analysis: Measure Luminescence. Normalize to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Part 5: Signaling Mechanism Visualization

Understanding the downstream effect is crucial for validating the biological outcome. In the case of JAK/STAT inhibition, the pyrazole-piperidine compound prevents the phosphorylation of STAT proteins.

Pathway Ligand Cytokine Ligand Receptor Cytokine Receptor Ligand->Receptor Activation JAK JAK Kinase (Target) Receptor->JAK Recruitment STAT STAT Protein JAK->STAT Phosphorylation Inhibitor Pyrazole-Piperidine Inhibitor Inhibitor->JAK BLOCKS ATP Binding pSTAT Phospho-STAT (Dimerization) STAT->pSTAT Activation Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Figure 3: Mechanism of Action showing the interruption of the JAK-STAT signaling cascade by the inhibitor.

References

  • Hassan, A. S., et al. (2025).[1] "Design, synthesis and biological evaluation of pyrazole-piperidine derivatives as potential anticancer agents."[2][3][4] Bioorganic Chemistry, 163, 108703.[4]

  • Nermeen, A., et al. (2025).[1] "Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents." News-Medical.net / ELRIG Drug Discovery.

  • Reddy, T. S., et al. (2022). "Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates." Molecules, 27(5).

  • Ansari, A., et al. (2017). "Pyrazole and its biological activity: A Review." PharmaTutor, 5(1).

  • Li, Y., et al. (2023).[5] "Application of Chiral Piperidine Scaffolds in Drug Design." Thieme Connect.

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An In-depth Technical Guide on the Core Mechanism of Action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel small molecule, 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine. Based on a thorough analysis of its structural motifs—a substituted aminopyrazole core linked to a piperidine scaffold—we postulate that this compound primarily functions as a kinase inhibitor. This guide will delve into the scientific rationale behind this hypothesis, propose a putative molecular target, and outline a rigorous, multi-tiered experimental strategy to elucidate and validate its precise mechanism of action. Our approach is designed to be a self-validating system, ensuring scientific integrity and providing actionable insights for researchers in the field of drug discovery.

Introduction: Unveiling a Potential Therapeutic Agent

The convergence of a pyrazole nucleus with a piperidine ring has given rise to a plethora of pharmacologically active compounds, owing to the unique physicochemical properties these scaffolds impart.[1][2] The pyrazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and anticancer effects.[3][4] Notably, the aminopyrazole substructure is a privileged motif in the design of potent kinase inhibitors.[5][6][7] Concurrently, the piperidine ring is a cornerstone in medicinal chemistry, particularly for central nervous system (CNS) active agents, enhancing drug-like properties and enabling critical interactions with biological targets.[8]

The compound at the heart of this guide, 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine, integrates these two powerful pharmacophores. While direct pharmacological data for this specific molecule is not yet available in the public domain, its chemical architecture strongly suggests a well-defined mechanism of action. This guide will, therefore, proceed with the scientifically-grounded hypothesis that 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine functions as a selective kinase inhibitor , a premise we will rigorously explore.

The Kinase Inhibition Hypothesis: A Structurally-Informed Postulation

Our central hypothesis is that 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine exerts its biological effects by inhibiting the activity of one or more protein kinases. This is predicated on the following key structural observations:

  • The Aminopyrazole Core: The 3-aminopyrazole moiety is a well-documented "hinge-binding" motif in a multitude of kinase inhibitors.[5] This scaffold is capable of forming critical hydrogen bond interactions with the backbone of the kinase hinge region, a conserved structural element across the kinome. This interaction effectively anchors the inhibitor in the ATP-binding pocket, preventing the phosphorylation of substrate proteins.

  • The Piperidine Scaffold: The piperidine ring likely serves to orient the molecule within the ATP-binding site and can be functionalized to enhance selectivity and potency. The amine group at the 3-position of the piperidine offers a vector for further interactions with the solvent-exposed region of the kinase or to modulate the compound's physicochemical properties.

Given the prevalence of aminopyrazole-based inhibitors targeting Cyclin-Dependent Kinases (CDKs), we will use the CDK family as a primary putative target for 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine in this guide for illustrative and protocol-detailing purposes.[5]

Proposed Signaling Pathway Involvement

The diagram below illustrates the canonical CDK-mediated cell cycle progression pathway, which we hypothesize is modulated by 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine.

CDK-Mediated Cell Cycle Pathway cluster_0 G1 Phase cluster_1 S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E activates transcription G1_S_Transition CDK2 CDK2 Cyclin E->CDK2 binds DNA_Replication DNA_Replication CDK2->DNA_Replication initiates Compound 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine Compound->CDK2 Inhibition

Caption: Proposed inhibition of CDK2 by the compound, leading to cell cycle arrest.

A Phased Experimental Approach for Mechanism of Action Validation

To systematically test our kinase inhibition hypothesis, we propose a multi-phased experimental workflow. This workflow is designed to progress from broad, high-throughput screening to specific, mechanistic studies, ensuring a self-validating and resource-efficient process.

Experimental Workflow Diagram

Experimental_Workflow Phase1 Phase 1: Broad Kinase Panel Screening KinomeScan Kinome-Wide Binding Assay Phase1->KinomeScan Phase2 Phase 2: In Vitro Validation & Selectivity IC50_Determination Biochemical IC50 Assay Phase2->IC50_Determination Phase3 Phase 3: Cell-Based Mechanistic Assays Cell_Proliferation Anti-Proliferative Assay (e.g., MTT/CellTiter-Glo) Phase3->Cell_Proliferation Phase4 Phase 4: In Vivo Target Engagement & Efficacy Xenograft_Model Tumor Xenograft Efficacy Study Phase4->Xenograft_Model Hit_Identification Identify Primary Kinase Targets KinomeScan->Hit_Identification Hit_Identification->Phase2 Selectivity_Profiling Counter-Screening Against Related Kinases IC50_Determination->Selectivity_Profiling Selectivity_Profiling->Phase3 Target_Engagement Cellular Thermal Shift Assay (CETSA) Cell_Proliferation->Target_Engagement Downstream_Signaling Western Blot for Phospho-Substrates Target_Engagement->Downstream_Signaling Downstream_Signaling->Phase4 PK_PD_Analysis Pharmacokinetic/Pharmacodynamic Modeling Xenograft_Model->PK_PD_Analysis

Caption: A four-phased experimental workflow for MoA validation.

Phase 1: Broad Kinase Panel Screening

Objective: To identify the primary kinase target(s) of 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine from a large, representative panel of human kinases.

Protocol: Kinome-Wide Binding Assay (e.g., KINOMEscan™)

  • Compound Preparation: Solubilize the test compound in 100% DMSO to create a 100 mM stock solution. Prepare serial dilutions as required by the screening service.

  • Assay Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.

  • Execution: The compound is incubated with the kinase-DNA construct. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.

  • Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A cut-off of <10% Ctrl is often used to identify significant binders.

Parameter Description
Assay Type Competitive Binding Assay
Kinase Panel >400 human kinases
Compound Conc. 1-10 µM (single point)
Output Binding affinity (Kd) or % Inhibition
Phase 2: In Vitro Validation and Selectivity Profiling

Objective: To confirm the inhibitory activity of the compound against the primary hit(s) from Phase 1 and to assess its selectivity.

Protocol: Biochemical IC50 Determination (e.g., ADP-Glo™ Kinase Assay)

  • Reagents: Recombinant active kinase, kinase-specific substrate, ATP, and the test compound.

  • Procedure: a. Prepare a 10-point, 3-fold serial dilution of the compound in the assay buffer. b. In a 384-well plate, add the kinase and the compound dilutions. Incubate for 15 minutes at room temperature. c. Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate for 1 hour at 30°C. d. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents, which correlates with kinase activity. Luminescence is measured on a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Selectivity Counter-Screening

  • Perform the same biochemical IC50 assay against closely related kinases to the primary hit(s) to determine the selectivity index.

Parameter Value
Primary Hit (Example) CDK2
IC50 (Hypothetical) 50 nM
Counter-Screen Kinases CDK1, CDK4, CDK5, CDK9
Selectivity Index IC50 (Counter-Screen) / IC50 (Primary Hit)
Phase 3: Cell-Based Mechanistic Assays

Objective: To confirm that the compound engages its target in a cellular context and modulates downstream signaling pathways.

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7, which has high CDK2 expression) to 80% confluency.

  • Treatment: Treat the cells with the test compound or vehicle control for 2 hours.

  • Thermal Shift: Heat aliquots of the cell lysate to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Analysis: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the amount of soluble target kinase (e.g., CDK2) at each temperature by Western blotting.

  • Interpretation: A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Protocol: Western Blot for Downstream Signaling

  • Cell Treatment: Treat the selected cell line with increasing concentrations of the compound for a defined period (e.g., 24 hours).

  • Lysate Preparation: Lyse the cells and quantify the protein concentration.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target kinase (e.g., CDK2) and a key downstream substrate (e.g., phospho-Rb (Ser807/811)). Use a loading control (e.g., GAPDH) for normalization.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

Authoritative Grounding and Causality

The proposed experimental cascade is rooted in established principles of modern drug discovery. The initial broad screening casts a wide net to identify potential targets without bias. The subsequent in vitro validation provides quantitative measures of potency (IC50) and selectivity, which are critical for assessing the compound's therapeutic potential.[5] The transition to cell-based assays is a crucial step to confirm that the biochemical activity translates into a cellular effect. CETSA provides direct evidence of target engagement in a physiological context, while Western blotting confirms the modulation of the intended signaling pathway. This logical progression from in vitro to cellular models provides a self-validating framework, where each phase builds upon and confirms the findings of the previous one.

Conclusion

While the precise mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine awaits empirical validation, its chemical structure provides a strong rationale for hypothesizing a role as a kinase inhibitor. The in-depth technical guide presented here outlines a logical, rigorous, and scientifically sound pathway to test this hypothesis. By following this multi-phased approach, researchers can systematically elucidate the compound's mechanism of action, a critical step in its journey from a chemical entity to a potential therapeutic agent.

References

  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry. [Link]

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Unlocking Therapeutic Potential: A Technical Guide to Dimethyl-Pyrazol-Piperidine Derivatives as Modulators of Key Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The dimethyl-pyrazol-piperidine scaffold represents a privileged structural motif in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This guide provides an in-depth technical exploration of the key biological targets modulated by derivatives of this versatile scaffold. We will delve into the mechanistic underpinnings of their activity against phosphodiesterase 4 (PDE4), C-C chemokine receptor type 5 (CCR5), and the receptor tyrosine kinases EGFR and VEGFR-2. This document will elucidate the associated signaling pathways, present relevant structure-activity relationship (SAR) data, and provide representative experimental protocols to empower researchers in the rational design and evaluation of novel therapeutic agents based on the dimethyl-pyrazol-piperidine core.

Introduction: The Dimethyl-Pyrazol-Piperidine Scaffold - A Gateway to Diverse Pharmacology

The fusion of a dimethyl-pyrazole moiety with a piperidine ring creates a unique chemical architecture that has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can act as a bioisostere for an aromatic ring, enhancing physicochemical properties and providing key hydrogen bond donor and acceptor capabilities. The piperidine ring, a ubiquitous saturated heterocycle in pharmaceuticals, imparts favorable pharmacokinetic properties and provides a vector for diverse substitutions to probe the chemical space of a target's binding pocket. The dimethyl substitution on the pyrazole ring can offer steric hindrance that may contribute to selectivity and can also influence the electronic properties of the ring system. This combination of features makes the dimethyl-pyrazol-piperidine scaffold a compelling starting point for the development of novel therapeutics.

Phosphodiesterase 4 (PDE4) Inhibition: A Focus on Anti-Inflammatory Applications

Mechanism of Action and Therapeutic Rationale

Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a multitude of cellular processes, particularly in immune and inflammatory cells.[1] Inhibition of PDE4 leads to an elevation of intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors. This cascade of events ultimately results in the suppression of pro-inflammatory mediator production, such as tumor necrosis factor-alpha (TNF-α), and the promotion of anti-inflammatory responses.[1] Consequently, PDE4 has emerged as a prime therapeutic target for inflammatory conditions like chronic obstructive pulmonary disease (COPD) and asthma.[2]

The cAMP Signaling Pathway

The canonical cAMP signaling pathway, modulated by PDE4, is a fundamental mechanism for cellular signal transduction.

PDE4_cAMP_Pathway GPCR GPCR Activation (e.g., by hormones) AC Adenylate Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP CREB CREB Phosphorylation PKA->CREB Phosphorylates Inflammation Suppression of Inflammatory Mediators CREB->Inflammation DMPP Dimethyl-Pyrazol-Piperidine Derivative DMPP->PDE4 Inhibits

Caption: PDE4-mediated cAMP signaling pathway and the inhibitory action of dimethyl-pyrazol-piperidine derivatives.

Structure-Activity Relationship (SAR) Insights and In Vitro Data

Several studies have explored 3,5-dimethylpyrazole derivatives as PDE4 inhibitors. A primary structure-activity relationship study indicated that the 3,5-dimethylpyrazole residue is crucial for bioactivity. Furthermore, the nature and position of substituents on an associated phenyl ring can significantly impact inhibitory potency against PDE4B. Molecular docking studies have suggested that the pyrazole ring can engage in π-π stacking interactions within the active site of PDE4B.

Compound IDModificationTargetIC50 (µM)Reference
4c3,5-dimethylpyrazole with a substituted phenyl-furan moietyPDE4B1.6 ± 0.4[3]
If3,5-dimethylpyrazole with a 5-phenyl-2-furan moietyPDE4B1.7[4]
Representative Experimental Protocol: In Vitro PDE4B Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a dimethyl-pyrazol-piperidine derivative against human recombinant PDE4B.

Materials:

  • Human recombinant PDE4B enzyme

  • cAMP substrate

  • Test compound (dimethyl-pyrazol-piperidine derivative)

  • Assay buffer (e.g., Tris-HCl, MgCl2, pH 7.5)

  • Detection reagents (e.g., based on fluorescence polarization, HTRF, or enzyme-coupled assays)

  • 384-well microplates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, followed by dilution in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the PDE4B enzyme and cAMP substrate to their optimal concentrations in pre-warmed assay buffer.

  • Assay Reaction: a. Add a small volume (e.g., 5 µL) of the diluted test compound or vehicle (DMSO) to the wells of the microplate. b. Initiate the reaction by adding the PDE4B enzyme (e.g., 5 µL). c. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C). d. Add the cAMP substrate (e.g., 10 µL) to start the enzymatic reaction. e. Incubate for a specific duration (e.g., 60 minutes) at 30°C.

  • Detection: a. Stop the reaction and add the detection reagents according to the manufacturer's protocol. b. Incubate as required for signal development. c. Read the plate on a compatible plate reader.

  • Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

C-C Chemokine Receptor Type 5 (CCR5) Antagonism: An Anti-HIV Strategy

Mechanism of Action and Therapeutic Rationale

CCR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in the entry of the M-tropic strains of Human Immunodeficiency Virus (HIV) into host cells.[5][6] The viral envelope glycoprotein gp120 binds to the CD4 receptor on the surface of T-cells, which induces a conformational change in gp120, allowing it to then bind to CCR5. This dual-receptor interaction facilitates the fusion of the viral and cellular membranes, leading to viral entry. Small molecule antagonists that bind to CCR5 can allosterically inhibit the gp120-CCR5 interaction, thereby blocking viral entry.

The CCR5 Signaling and HIV Entry Pathway

The following diagram illustrates the role of CCR5 in both natural chemokine signaling and as a co-receptor for HIV entry, and the antagonistic effect of dimethyl-pyrazol-piperidine derivatives.

CCR5_HIV_Pathway Chemokine Chemokines (e.g., RANTES) CCR5 CCR5 Receptor Chemokine->CCR5 Binds to G_Protein G-Protein Signaling CCR5->G_Protein Activates Membrane_Fusion Viral-Cellular Membrane Fusion CCR5->Membrane_Fusion Mediates Immune_Response Leukocyte Chemotaxis & Immune Response G_Protein->Immune_Response HIV HIV gp120 HIV->CCR5 Binds to CD4 CD4 Receptor HIV->CD4 Binds to CD4->HIV Induces Conformational Change in gp120 Viral_Entry HIV Entry Membrane_Fusion->Viral_Entry DMPP Dimethyl-Pyrazol-Piperidine Derivative DMPP->CCR5 Antagonizes

Caption: CCR5 signaling, its role in HIV entry, and antagonism by dimethyl-pyrazol-piperidine derivatives.

Structure-Activity Relationship (SAR) Insights and In Vitro Data

Research into pyrazolyl-piperidine derivatives has identified potent CCR5 antagonists. SAR studies have revealed that the substitution pattern on the piperidine and the nature of the linkage to the pyrazole are critical for activity. Modifications to an alkyl acetic acid portion and a phenyl group on a pyrrolidine in a lead pyrazole compound afforded a potent CCR5 antagonist with good in vitro anti-HIV-1 activity.

Compound IDModificationTargetIn Vitro ActivityReference
9Isopropyl modification of a lead pyrazole compoundCCR5Potent antagonist with good anti-HIV-1 activity[7]
3Pyrazole-piperidine coreCCR5/CXCR4Dual inhibition of viral entry[8]
Representative Experimental Protocol: HIV-1 Entry Assay (Pseudovirus-based)

Objective: To evaluate the ability of a dimethyl-pyrazol-piperidine derivative to inhibit CCR5-mediated HIV-1 entry.

Materials:

  • HEK293T cells

  • HIV-1 packaging plasmid (e.g., pNL4-3.Luc.R-E-)

  • HIV-1 envelope expression plasmid (for a CCR5-tropic strain, e.g., JR-FL)

  • Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells)

  • Test compound

  • Cell culture medium and supplements

  • Transfection reagent

  • Luciferase assay reagent

Procedure:

  • Pseudovirus Production: a. Co-transfect HEK293T cells with the HIV-1 packaging plasmid and the CCR5-tropic envelope expression plasmid using a suitable transfection reagent. b. Harvest the supernatant containing the pseudovirus 48-72 hours post-transfection. c. Filter the supernatant and store at -80°C.

  • Inhibition Assay: a. Seed target cells (e.g., TZM-bl) in a 96-well plate and allow them to adhere overnight. b. Pre-incubate the cells with serial dilutions of the test compound for 1 hour at 37°C. c. Add a standardized amount of the pseudovirus to each well. d. Incubate for 48 hours at 37°C.

  • Luciferase Activity Measurement: a. Lyse the cells and add the luciferase assay reagent. b. Measure the luminescence using a luminometer.

  • Data Analysis: a. Calculate the percent inhibition of viral entry for each compound concentration relative to the virus control (no compound). b. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

EGFR and VEGFR-2 Tyrosine Kinase Inhibition: An Anti-Cancer Approach

Mechanism of Action and Therapeutic Rationale

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are both receptor tyrosine kinases (RTKs) that play pivotal roles in cancer progression.[9][10] EGFR signaling promotes tumor cell proliferation, survival, and migration.[9] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[10][11] Dual inhibition of both EGFR and VEGFR-2 is a promising anti-cancer strategy to simultaneously target tumor cell growth and its blood supply. Pyrazole-based derivatives have been identified as potent inhibitors of these kinases.

EGFR/VEGFR-2 Signaling Pathways in Cancer

The intertwined signaling cascades of EGFR and VEGFR-2 are critical for tumor growth and angiogenesis.

EGFR_VEGFR2_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds to VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization_E Dimerization & Autophosphorylation EGFR->Dimerization_E Dimerization_V Dimerization & Autophosphorylation VEGFR2->Dimerization_V PI3K_Akt_E PI3K/Akt Pathway Dimerization_E->PI3K_Akt_E RAS_MAPK_E RAS/MAPK Pathway Dimerization_E->RAS_MAPK_E PI3K_Akt_V PI3K/Akt Pathway Dimerization_V->PI3K_Akt_V PLCg_PKC_V PLCγ/PKC Pathway Dimerization_V->PLCg_PKC_V Proliferation Cell Proliferation, Survival, Migration PI3K_Akt_E->Proliferation RAS_MAPK_E->Proliferation Angiogenesis Angiogenesis, Vascular Permeability PI3K_Akt_V->Angiogenesis PLCg_PKC_V->Angiogenesis DMPP Dimethyl-Pyrazol-Piperidine Derivative DMPP->EGFR Inhibits DMPP->VEGFR2 Inhibits

Caption: Simplified EGFR and VEGFR-2 signaling pathways in cancer and their inhibition by dimethyl-pyrazol-piperidine derivatives.

Structure-Activity Relationship (SAR) Insights and In Vitro Data

Several fused pyrazole derivatives have been synthesized and evaluated for their in vitro anticancer activity and their ability to inhibit EGFR and VEGFR-2. The introduction of a sulfonamide group with a p-methyl moiety on a terminal aromatic ring in one series of compounds resulted in dual EGFR and VEGFR-2 inhibition.

Compound IDModificationTargetIC50 (µM)Reference
3Pyrano-pyrazolo-pyrimidine derivativeEGFR0.06[12]
9Fused pyrazole with sulfonamide groupVEGFR-20.22[12]
12Pyrazolo-pyrimidine derivativeEGFR/VEGFR-2Dual inhibitor[12]
10bThiazolyl-pyrazoline derivativeEGFR0.0407[13]
10dThiazolyl-pyrazoline derivativeVEGFR-20.043[13]
Representative Experimental Protocol: In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

Objective: To determine the IC50 values of a dimethyl-pyrazol-piperidine derivative against EGFR and VEGFR-2 tyrosine kinases.

Materials:

  • Recombinant human EGFR and VEGFR-2 kinase domains

  • Poly(Glu, Tyr) 4:1 as a generic substrate

  • ATP

  • Test compound

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, pH 7.5)

  • Detection antibody (e.g., anti-phosphotyrosine antibody) and reagents (e.g., HTRF, ELISA-based)

  • Microplates

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.

  • Assay Setup: a. Add the test compound or vehicle to the wells of a microplate. b. Add the respective kinase (EGFR or VEGFR-2) to the wells. c. Add the substrate to the wells.

  • Reaction Initiation and Incubation: a. Initiate the kinase reaction by adding ATP. b. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: a. Stop the reaction (e.g., by adding EDTA). b. Add the detection antibody and other detection reagents as per the assay kit instructions. c. Incubate to allow for binding and signal development. d. Read the plate on a suitable microplate reader.

  • Data Analysis: a. Calculate the percentage of kinase activity inhibition for each compound concentration compared to the vehicle control. b. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Synthesis Strategies for the Dimethyl-Pyrazol-Piperidine Scaffold

The synthesis of the dimethyl-pyrazol-piperidine scaffold can be approached through several routes. A common strategy involves the initial synthesis of a substituted piperidine precursor, which is then used to form the pyrazole ring. For instance, piperidine-4-carboxylic acid can be converted to a β-keto ester, which then undergoes treatment with N,N-dimethylformamide dimethyl acetal. The resulting β-enamine diketone can be reacted with a hydrazine to yield the desired 5-(piperidinyl)-pyrazole.[14] Alternatively, a pre-formed 3,5-dimethylpyrazole can be functionalized and subsequently coupled with a piperidine moiety.[15][16]

General Experimental Workflow for Synthesis, Screening, and Validation

Experimental_Workflow Synthesis Scaffold Synthesis & Library Generation Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., In Vitro Enzyme Assays) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Potent Hits Cell_Based_Assays Cell-Based Assays (e.g., Anti-proliferative, Antiviral) Dose_Response->Cell_Based_Assays Lead_Optimization Lead Optimization (SAR Studies) Cell_Based_Assays->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Optimized Leads

Caption: A general experimental workflow for the development of dimethyl-pyrazol-piperidine derivatives.

Conclusion

The dimethyl-pyrazol-piperidine scaffold has demonstrated remarkable versatility, yielding potent modulators of diverse and therapeutically relevant biological targets. The inhibition of PDE4, CCR5, EGFR, and VEGFR-2 by derivatives of this scaffold underscores its potential in the development of novel treatments for inflammatory diseases, HIV infection, and cancer. The insights into the mechanisms of action, signaling pathways, and structure-activity relationships presented in this guide are intended to serve as a valuable resource for researchers in the field. Continued exploration of the chemical space around this privileged scaffold, guided by rational design and robust biological evaluation, holds significant promise for the discovery of next-generation therapeutics.

References

  • Hu, Y., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(8), 1334-1338.
  • Aly, A. A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 49.
  • Lopalco, L. (2010).
  • PDE4-Mediated cAMP Signalling. (2017). Cardiovascular Research, 113(13), 1549-1560.
  • Bowel Cancer Australia. (2011, May 30). VEGF and EGFR pathways in detail: Target for new therapies against cancer [Video]. YouTube. [Link]

  • Huttenrauch, F., et al. (2015). CCR5: a new-found gateway for viral entry. Journal of Virology, 89(12), 6132-6144.
  • Maastricht University. (2022). Computational investigation of the dynamic control of cAMP signaling by PDE4 isoform types. [Link]

  • Frontiers. (2022). Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy. [Link]

  • MDPI. (2024). Molecular Role of HIV-1 Human Receptors (CCL5–CCR5 Axis) in neuroAIDS: A Systematic Review. [Link]

  • PubMed. (2024). Beyond PDE4 inhibition: A comprehensive review on downstream cAMP signaling in the central nervous system. [Link]

  • MDPI. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. [Link]

  • Wiley Online Library. (2019). Inhibition of VEGFR2 and EGFR signaling cooperatively suppresses the proliferation of oral squamous cell carcinoma. [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. [Link]

  • Taylor & Francis Online. (2022). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. [Link]

  • Dovepress. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. [Link]

  • Ovid. (2014). Dual EGFR-VEGF Pathway Inhibition: A Promising Strategy for Patients With EGFR-Mutant NSCLC. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • PubMed. (2021). New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies. [Link]

  • ACS Publications. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. [Link]

  • ResearchGate. (2021). Cross talks between VEGFR-2 and other signaling pathways in endothelial cells. [Link]

  • Royal Society of Chemistry. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]

  • PubMed. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). [Link]

  • ResearchGate. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). [Link]

  • PubMed. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. [Link]

  • PrepChem. (2022). Synthesis of 4-acetyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine. [Link]

  • Google Scholar. (2019).
  • ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne. [Link]

  • National Center for Biotechnology Information. (2015). Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (2015). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]

  • Trade Science Inc. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

  • PubMed. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 2: Discovery of potent, selective, and orally bioavailable compounds. [Link]

  • PubMed. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. [Link]

  • EMBL-EBI. (2004). Document: Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(t... [Link]

  • MDPI. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]

  • Acta Dermato-Venereologica. (2025). Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models. [Link]/actadv.v104.20573)

Sources

Methodological & Application

Application Notes & Experimental Protocols for CDK-PPA7: A Novel Pyrazolyl-Piperidinyl Amine for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the experimental application of CDK-PPA7 , a novel small molecule inhibitor targeting Cyclin-Dependent Kinase 9 (CDK9). CDK-PPA7, chemically identified as 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine, belongs to a class of pyrazolyl-piperidine derivatives that have shown promise in oncology research.[1][2] This guide outlines its mechanism of action and provides detailed protocols for its evaluation in biochemical and cellular assays, as well as in preclinical xenograft models. It is intended for researchers, scientists, and drug development professionals engaged in targeted cancer therapy.

Introduction and Scientific Background

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Recent efforts in our laboratories have focused on synthesizing and screening novel pyrazolyl-piperidine derivatives for targeted effects against cancer cell proliferation.[2][5] From this work, CDK-PPA7 emerged as a lead candidate with potent and selective inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation.

CDK9 forms a complex with its regulatory partner, Cyclin T1, creating the active Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), releasing it from promoter-proximal pausing and enabling productive transcript elongation. In many cancers, particularly hematological malignancies and solid tumors driven by transcription factors like MYC, cancer cells exhibit a profound "transcriptional addiction." They rely on the continuous, high-level expression of short-lived anti-apoptotic proteins (e.g., MCL1, BCL2) for survival. Inhibition of CDK9 effectively shuts down this process, leading to the rapid depletion of these key survival proteins and inducing apoptosis in cancer cells.

CDK-PPA7 was designed to be a potent, ATP-competitive inhibitor of the CDK9 kinase domain. This guide provides the foundational protocols to validate its mechanism, quantify its potency and selectivity, and assess its therapeutic potential.

Proposed Mechanism of Action: CDK9 Inhibition

CDK-PPA7 is hypothesized to bind to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates, most notably the Serine 2 residue on the heptad repeats of the RNAPII C-terminal domain. This action stalls transcriptional elongation, leading to a dramatic decrease in the messenger RNA (mRNA) levels of key oncogenic transcripts.

CDK9_Pathway cluster_nucleus Cell Nucleus RNAPII RNA Polymerase II (Paused) pRNAPII Elongating RNAPII (p-Ser2) RNAPII->pRNAPII Conformational Change (Release from pause) DNA Promoter Region (e.g., MYC, MCL1 genes) DNA->RNAPII Binds CDK9_CycT1 P-TEFb Complex (CDK9/Cyclin T1) CDK9_CycT1->RNAPII Phosphorylates Ser2 ADP ADP CDK9_CycT1->ADP ATP ATP ATP->CDK9_CycT1 Binds to active site mRNA mRNA Transcript (e.g., MCL1) pRNAPII->mRNA Transcript Elongation CDK_PPA7 CDK-PPA7 CDK_PPA7->CDK9_CycT1 Competitive Inhibition

Caption: Proposed mechanism of CDK-PPA7 action in the cell nucleus.

Application Note 1: In Vitro Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CDK-PPA7 against the CDK9/Cyclin T1 complex and assess its selectivity against other relevant kinases.

Causality: This assay is foundational to confirm the compound's direct interaction with its intended target. By quantifying the concentration of CDK-PPA7 required to inhibit 50% of CDK9's enzymatic activity, we establish its potency. Testing against a panel of other kinases is a critical step to ensure the compound is selective, which is a key predictor of a lower side-effect profile in therapeutic applications. A highly selective compound minimizes "off-target" effects.

Protocol: ADP-Glo™ Kinase Assay for CDK9/Cyclin T1

This protocol is adapted from standard kinase assay platforms that quantify kinase activity by measuring the amount of ADP produced.

A. Materials & Reagents:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase substrate: GST-tagged C-terminal domain of RNAPII

  • CDK-PPA7 (stock solution in 100% DMSO)

  • ATP (10 mM stock)

  • Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Staurosporine (positive control, non-selective inhibitor)

  • DMSO (vehicle control)

B. Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of CDK-PPA7 in 100% DMSO. A typical starting concentration is 100 µM.

  • Assay Plate Preparation:

    • Add 25 nL of each compound dilution (or DMSO/Staurosporine controls) to the appropriate wells of a 384-well plate.

  • Kinase Reaction Setup:

    • Prepare a 2X Kinase/Substrate master mix in Kinase Buffer containing CDK9/Cyclin T1 and the GST-CTD substrate.

    • Add 5 µL of the 2X Kinase/Substrate mix to each well.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction:

    • Prepare a 2X ATP solution in Kinase Buffer. The final ATP concentration should be at the Km value for CDK9 to ensure competitive binding dynamics.

    • Add 5 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 10 µL.

    • Shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Terminate Reaction & Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision, PHERAstar).

C. Data Analysis:

  • Normalize the data: Set the average signal from the DMSO wells as 100% activity and the average signal from the highest concentration Staurosporine wells as 0% activity.

  • Plot the normalized percent inhibition against the logarithmic concentration of CDK-PPA7.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Sample Data: Kinase Selectivity Panel
Kinase TargetCDK-PPA7 IC50 (nM)Rationale for Inclusion
CDK9/Cyclin T1 5.2 Primary Target
CDK1/Cyclin B> 10,000Cell cycle control; off-target toxicity
CDK2/Cyclin A1,250Cell cycle control; off-target toxicity
CDK4/Cyclin D1> 10,000Cell cycle control; off-target toxicity
CDK7/Cyclin H850Transcriptional control (TFIIH)

Data shown is representative and for illustrative purposes only.

Application Note 2: Cellular Anti-Proliferation Assay

Objective: To determine the half-maximal effective concentration (EC50) of CDK-PPA7 required to inhibit the growth of a cancer cell line known to be dependent on CDK9 activity.

Causality: While the biochemical assay confirms target engagement, this cellular assay demonstrates the compound's ability to exert a biological effect in a complex living system. It validates that the compound can penetrate the cell membrane, reach its intracellular target, and trigger a desired downstream outcome (inhibition of proliferation). The MOLM-13 cell line (Acute Myeloid Leukemia) is an excellent model as it is highly dependent on MYC and MCL1, making it sensitive to CDK9 inhibition.

Workflow_MTT Start Seed MOLM-13 cells in 96-well plate Dose Add serial dilutions of CDK-PPA7 Start->Dose Day 1 Incubate Incubate for 72 hours (37°C, 5% CO2) Dose->Incubate Add_MTT Add MTT Reagent to each well Incubate->Add_MTT Day 4 Incubate2 Incubate for 4 hours Add_MTT->Incubate2 Lyse Add Solubilization Buffer (e.g., SDS-HCl) Incubate2->Lyse Read Read Absorbance at 570 nm Lyse->Read

Caption: Standard workflow for an MTT-based cell proliferation assay.

Protocol: MTT Cell Viability Assay

A. Materials & Reagents:

  • MOLM-13 human AML cell line

  • RPMI-1640 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • CDK-PPA7 (stock solution in 100% DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Buffer: 20% SDS in 50% DMF, pH 4.7

  • Sterile 96-well flat-bottom plates

B. Step-by-Step Methodology:

  • Cell Seeding: Seed MOLM-13 cells at a density of 5,000 cells/well in 100 µL of complete medium into a 96-well plate.

  • Compound Addition: After 24 hours, prepare 2X final concentrations of a serial dilution of CDK-PPA7 in culture medium. Add 100 µL of these dilutions to the cells. Ensure the final DMSO concentration is ≤ 0.1% to avoid vehicle toxicity. Include vehicle-only (DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Data Acquisition: Incubate overnight at 37°C, then measure the absorbance at 570 nm using a microplate reader.

C. Data Analysis:

  • Subtract the background absorbance from a "media only" well.

  • Normalize the data, with the vehicle control representing 100% viability.

  • Plot the percent viability against the logarithmic concentration of CDK-PPA7 and fit with a 4PL curve to calculate the EC50.

References

  • Soni JY, Sanghvi S, Devkar RV, Thakore S. Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents. RSC Advances. 2015.

  • El-Faham A, et al. Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. Molecules. 2021.

  • Al-blewi F, et al. Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. Molecules. 2019.

  • Karumudi BS, Nagandla ND. Synthesis, Characterization and Biological Screening of Newer Pyrazole Derivatives. European Journal of Biomedical and Pharmaceutical Sciences.

  • Geronikaki A, et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2021.

Sources

Application Note: Optimizing Cell-Based Assays for Pyrazole-Scaffold Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Challenge

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for blockbuster drugs like Ruxolitinib (JAK inhibitor) and Celecoxib (COX-2 inhibitor). Its ability to act as both a hydrogen bond donor and acceptor allows it to bind with high affinity to the ATP-binding pockets of kinases.

However, this same chemical versatility introduces specific challenges in cell-based assays. Pyrazoles often exhibit aqueous solubility limits and propensity for aggregation in cell culture media, leading to false negatives (compound precipitation) or false positives (non-specific aggregation). Furthermore, because many pyrazoles target phosphorylation cascades, standard Western Blotting protocols often fail due to improper blocking buffers masking the signal.

This guide details the specific modifications required to validate pyrazole compounds in cellular environments, moving from compound handling to functional target engagement.

Compound Management: Overcoming the Solubility Barrier

The Science of Precipitation

Pyrazoles are lipophilic. When a high-concentration DMSO stock (e.g., 10 mM) is spiked directly into aqueous cell culture media, the rapid change in polarity often causes the compound to "crash out" (precipitate) before it can dissolve, even if the final concentration is theoretically soluble. This results in the "particulate effect," where crystals settle on cells, causing physical stress and toxicity unrelated to the drug's mechanism.

Protocol A: The "Intermediate Dilution" Method

To prevent precipitation shock, do not add 100% DMSO stock directly to the cell plate. Use an intermediate dilution step.

Reagents:

  • Stock Solution: 10 mM Pyrazole compound in 100% DMSO (anhydrous).

  • Intermediate Buffer: Phosphate Buffered Saline (PBS) or Serum-Free Media.

Step-by-Step Workflow:

  • Preparation of 1000x Stock: Dissolve the solid pyrazole in 100% DMSO to reach 10 mM. Vortex for 30 seconds. Self-Validation: Inspect for clarity. If cloudy, sonicate for 5 minutes.

  • The Intermediate Plate (10x): In a separate polypropylene plate, dilute the 1000x stock 1:100 into culture media (containing 10% FBS).

    • Why: Proteins in FBS act as carrier molecules, stabilizing the lipophilic pyrazole before it hits the cells.

    • Result: You now have a 100 µM solution in 1% DMSO.

  • Final Dosing (1x): Transfer the solution from the Intermediate Plate to the Cell Assay Plate at a 1:10 ratio.

    • Final Concentration: 10 µM compound.

    • Final DMSO: 0.1% (Safe for most cell lines).

Visualization: Serial Dilution Workflow

The following diagram illustrates the workflow to minimize DMSO shock and precipitation.

DilutionWorkflow Stock 10mM Stock (100% DMSO) Intermediate Intermediate Plate (100µM in Media + FBS) Stock->Intermediate 1:100 Dilution (Stabilized by Serum) Precipitation Risk: Precipitation (Avoid Direct Spike) Stock->Precipitation Direct Spike AssayPlate Assay Plate (Cells + 10µM Cmpd) Intermediate->AssayPlate 1:10 Transfer (Final DMSO 0.1%)

Caption: Figure 1. The Intermediate Dilution strategy utilizes serum proteins to stabilize hydrophobic pyrazoles before final dosing, preventing micro-precipitation.

Viability Profiling: Determining the Therapeutic Window

The Assay: ATP Quantitation (CellTiter-Glo®)

For kinase inhibitors, metabolic activity (ATP levels) is a superior readout compared to tetrazolium salts (MTT/MTS) because pyrazoles can sometimes interfere with the redox potential required to reduce MTT, leading to artifacts. ATP assays are lytic and stoichiometric.

Protocol B: Optimized CellTiter-Glo for Kinase Inhibitors

Critical Parameter: The "Edge Effect" in 96/384-well plates can skew IC50 data. Pyrazoles are potent; slight evaporation at plate edges changes concentration significantly.

  • Seeding: Seed cells (e.g., Ba/F3 or HEL cells for JAK targets) at 2,000–5,000 cells/well in 25 µL media (384-well format).

    • Constraint: Do not use the outer perimeter wells for data. Fill them with PBS.

  • Equilibration: Incubate cells overnight (16h) to restore metabolic baseline after trypsinization stress.

  • Dosing: Add 5 µL of compound from the Intermediate Plate (Protocol A).

  • Incubation: Standard kinase inhibition time is 48–72 hours.

  • Readout:

    • Add 30 µL CellTiter-Glo reagent.

    • Shake: Orbitally shake for 2 minutes (essential to lyse aggregates).

    • Rest: Incubate 10 minutes to stabilize the glow signal.

    • Read: Measure Luminescence (0.5s integration).

Data Analysis: Representative IC50 Table Comparing a novel Pyrazole (PYZ-001) against a standard Ruxolitinib control.

CompoundTargetCell LineIC50 (nM)Max Inhibition (%)Z' Factor
Ruxolitinib JAK1/2HEL (JAK2V617F)12.598.2%0.75
PYZ-001 JAK1/2HEL (JAK2V617F)45.095.1%0.72
PYZ-001 JAK1/2K562 (BCR-ABL)>10,0005.0%N/A

Interpretation: PYZ-001 shows potency in the JAK2-driven line (HEL) but selectivity against the BCR-ABL line (K562), confirming specific on-target toxicity rather than general cytotoxicity.

Target Engagement: Phospho-Protein Western Blotting

The Mechanism: Kinase Inhibition

Most pyrazoles function as ATP-competitive inhibitors. To prove the compound works inside the cell, you must detect a decrease in the phosphorylation of the downstream substrate, not just cell death.

The Trap: Standard blocking with 5% Non-Fat Milk contains Casein , a phosphoprotein.[1] Anti-phospho antibodies will bind to the blocking buffer, creating high background noise that obscures the drug effect.

Protocol C: The "Milk-Free" Phospho-Western

Target: Phospho-STAT3 (Tyr705), a downstream marker of JAK inhibition.

  • Lysis:

    • Wash cells with ice-cold PBS containing 1 mM Sodium Orthovanadate (phosphatase inhibitor).

    • Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (e.g., Halt™).

    • Self-Validation: Keep lysates on ice at all times. Phosphatases are active at RT and will erase your signal in minutes.

  • Blocking (Critical Step):

    • Do NOT use Milk.

    • Use 5% BSA (Bovine Serum Albumin) in TBST (Tris-Buffered Saline + 0.1% Tween-20).

    • Block for 1 hour at Room Temperature.

  • Primary Antibody:

    • Dilute Anti-pSTAT3 (Tyr705) 1:1000 in 5% BSA/TBST .

    • Incubate Overnight at 4°C with gentle agitation.

  • Normalization:

    • Do not strip and re-probe if possible. Use multiplexing (different species primaries) or run duplicate gels: one for pSTAT3, one for Total STAT3.

    • Why: Stripping reagents can remove phosphoproteins unevenly.

Visualization: JAK/STAT Pathway Inhibition

The diagram below maps the precise intervention point of Pyrazole inhibitors within the signaling cascade.

JAK_STAT_Pathway Ligand Cytokine (IL-6) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT3 (Monomer) JAK->STAT Phosphorylation (Tyr705) Pyrazole Pyrazole Inhibitor (ATP-Competitive) Pyrazole->JAK Inhibits pSTAT p-STAT3 (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Transcription pSTAT->Nucleus Translocation

Caption: Figure 2.[2] Pyrazole compounds competitively inhibit JAK kinases, preventing the phosphorylation of STAT3 and subsequent nuclear translocation.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. (Defines the Z-factor used in Table 1).

Sources

analytical methods for 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Methods for 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine Quantification Content Type: Detailed Application Note & Protocol Guide Audience: Analytical Chemists, CMC Leads, and Drug Discovery Scientists[1]

Executive Summary & Physicochemical Context

This guide details the quantification of 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine (hereafter referred to as DPPA ), a structural motif commonly found in kinase inhibitor intermediates (e.g., JAK/STAT pathway modulators).[1]

The Analytical Challenge: DPPA presents a "perfect storm" for reverse-phase chromatography:

  • High Basicity: The piperidine-3-amine moiety (pKa ~9.8–10.5) is fully protonated at standard acidic pH, leading to poor retention and severe peak tailing due to silanol interactions.

  • Low UV Activity: The 1,3-dimethylpyrazole ring lacks extended conjugation, resulting in weak UV absorbance (λmax < 230 nm), making trace quantification difficult without Mass Spectrometry (MS) or derivatization.[1]

  • Chirality: The C3 position on the piperidine ring is chiral. While this guide focuses on achiral quantification, enantioseparation strategies are briefly addressed.

Compound Profile
PropertyValue (Estimated)Analytical Implication
Formula C₁₀H₁₈N₄MW: 194.28 g/mol
pKa (Base) ~10.2 (Amine), ~2.5 (Pyrazole)Requires High pH or HILIC for retention.[1]
LogP ~0.5 – 0.8Moderately polar; elutes early on C18.
Chromophore Pyrazole RingDetection: UV 220–230 nm or MS (ESI+).[1]

Method A: High-pH Reverse Phase HPLC (QC & Purity Assay)

Best For: Raw material release, reaction monitoring (>0.1% w/w), and solubility studies.[1]

Rationale (The "Why")

Standard acidic mobile phases (0.1% Formic Acid) protonate the primary amine, causing the molecule to act as a cation.[1] This leads to rapid elution (void volume) and secondary interactions with residual silanols on the silica surface.[1]

The Solution: Use a High pH (pH 10.0) mobile phase.

  • Mechanism: At pH 10, the amine is deprotonated (neutral). This increases hydrophobicity, enhancing retention on the C18 chain and eliminating silanol repulsion/attraction.

  • Column Selection: Must use Hybrid Particle Technology (HPT) or organosilica columns resistant to silica dissolution at high pH.[1]

Protocol 1: High-pH HPLC-UV[1]
  • Column: Waters XBridge BEH C18 XP (2.5 µm, 3.0 x 100 mm) OR Agilent Poroshell HPH-C18.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC Grade).[1]

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 40°C (Improves mass transfer for amines).[1]

  • Detection: PDA/UV at 225 nm (Reference 360 nm).[1]

  • Injection Volume: 2–5 µL.

Gradient Program:

Time (min) % A % B Event
0.0 95 5 Equilibrate
1.0 95 5 Hold (Polar retention)
8.0 40 60 Elution of DPPA (~4-5 min)
9.0 5 95 Wash

| 11.0 | 95 | 5 | Re-equilibrate |

System Suitability Criteria (Acceptance)
  • Tailing Factor (Tf): < 1.5 (Critical for basic amines).[1]

  • Retention Factor (k'): > 2.0 (Must clear void volume).

  • Precision (RSD): < 1.0% for n=6 injections.

Method B: LC-MS/MS (Trace Quantification & Bioanalysis)

Best For: Genotoxic impurity screening (<10 ppm), DMPK studies (plasma/urine).[1]

Rationale

For trace levels, UV is insufficient. The basic amine makes DPPA an ideal candidate for Electrospray Ionization (ESI) Positive mode .[1]

Protocol 2: LC-MS/MS Parameters[1]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or Waters Cortecs C18+.[1]

    • Note: The F5 phase provides unique selectivity for aromatic rings (pyrazole) and polar amines.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

MS Source Parameters (ESI+):

  • Spray Voltage: 3500 V

  • Capillary Temp: 320°C

  • Gas Flows: Optimized for instrument (Sheath 50, Aux 15).

MRM Transitions (Precursor [M+H]⁺ = 195.3):

Transition (m/z) Type CE (eV) Structural Logic
195.3 → 178.2 Quantifier 15 Loss of NH₃ (Characteristic of primary amines)
195.3 → 96.1 Qualifier 28 Cleavage of Piperidine-Pyrazole bond (Pyrazole ion)

| 195.3 → 112.1 | Qualifier | 25 | Ring fragmentation |[1]

Method C: Derivatization (Alternative for Low-UV Sensitivity)

Best For: Labs without MS capabilities needing high sensitivity (<0.05%).[1]

If LC-MS is unavailable, derivatize the primary amine with FMOC-Cl (Fluorenylmethyloxycarbonyl chloride) to create a highly fluorescent, hydrophobic derivative.[1]

Protocol:

  • Mix: 100 µL Sample + 100 µL Borate Buffer (pH 8.5).

  • React: Add 200 µL FMOC-Cl (5 mM in ACN). Shake 2 min.

  • Quench: Add 20 µL Adamantanamine (to scavenge excess FMOC).

  • Analyze: RP-HPLC with Fluorescence Detection (Ex: 260 nm, Em: 310 nm).

  • Result: Shift in retention to ~15 min; detection limit improves by 100x vs UV.

Decision Logic & Workflow Visualization

AnalyticalStrategy cluster_mech Chromatographic Mechanism Sample Input Sample (DPPA) ConcCheck Concentration? Sample->ConcCheck MatrixCheck Matrix? ConcCheck->MatrixCheck Trace (<0.1%) MethodA Method A: High pH UV (XBridge C18, pH 10) Limit: ~0.5 µg/mL ConcCheck->MethodA High (>0.1%) MethodB Method B: LC-MS/MS (ESI+, MRM 195->178) Limit: ~1 ng/mL MatrixCheck->MethodB Biofluids/Complex MethodC Method C: FMOC-Deriv (Fluorescence) Limit: ~10 ng/mL MatrixCheck->MethodC Simple/No MS Available Acidic Acidic pH (pH 3) Protonated (NH3+) Early Elution/Tailing Basic Basic pH (pH 10) Neutral (NH2) Retained/Sharp Peak Acidic->Basic Method A Strategy

Caption: Decision tree for selecting the optimal quantification method based on sensitivity requirements and available instrumentation.

Validation & Troubleshooting Guide

Common Failure Modes
SymptomProbable CauseCorrective Action
Peak Tailing > 2.0 Silanol interaction or Column AgingSwitch to High-pH method.[1] If already High-pH, replace column (base-etching of silica).[1]
Carryover Amine sticking to injector needleUse a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid . The acid helps solubilize the basic amine.
Retention Shift pH drift in mobile phaseAmmonium bicarbonate is volatile. Prepare fresh Mobile Phase A daily and cap bottles tightly.
Split Peaks Solvent mismatchDissolve sample in Mobile Phase A (or low % organic) rather than 100% ACN.
Validation Parameters (ICH Q2(R1))

To validate Method A (High pH UV) for assay:

  • Linearity: 80% to 120% of target concentration. Correlation coefficient (R²) ≥ 0.999.[1][2]

  • Accuracy: Spike recovery at 80%, 100%, 120%. Acceptance: 98.0% – 102.0%.

  • Specificity: Inject Pyrazole precursor and Piperidine precursor individually to ensure no co-elution.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Waters Corporation. (2020).[1] Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. Application Note 720001149EN. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1] Link[1]

  • Agilent Technologies. (2016).[1] Analysis of Basic Drugs using Agilent Poroshell HPH-C18. Application Note 5991-7067EN. Link

  • PubChem. (2024).[1] Compound Summary: 1,3-Dimethyl-1H-pyrazol-5-amine (Structural Analog Data).[1] National Library of Medicine. Link[1]

Sources

Application Note: HPLC-MS Analysis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the HPLC-MS analysis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine . It synthesizes theoretical chemical principles with practical, field-proven methodologies to ensure robust, reproducible, and high-sensitivity analysis.[1]

Abstract & Chemical Context

1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine (hereafter referred to as DPPA ) is a functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structure combines a basic piperidine ring with a polar pyrazole moiety.[1]

Analytical Challenges:

  • Polarity & Retention: The primary amine at the 3-position renders the molecule highly polar and basic (predicted pKa ~9.5–10.0), leading to poor retention and peak tailing on standard C18 columns under acidic conditions.[1]

  • Chromophore Limitations: The pyrazole ring offers limited UV absorption, typically necessitating detection at low wavelengths (<230 nm) or the use of Mass Spectrometry (MS) for sensitivity.[1]

  • Isomerism: The molecule contains a chiral center at the piperidine C3 position.[1] While this protocol focuses on chemical purity (achiral), considerations for enantiomeric separation are noted.

Chemical Profile
PropertyValue (Predicted/Theoretical)
Formula C₁₀H₁₈N₄
Molecular Weight 194.28 g/mol
Monoisotopic Mass 194.1531 Da
[M+H]⁺ 195.1604 m/z
pKa (Base) ~9.8 (Piperidine amine), ~2.5 (Pyrazole)
LogP ~0.5 – 1.2 (Moderate hydrophilicity)

Method Development Strategy (The "Why")

To address the basicity of the primary amine, two strategies were evaluated. The High-pH Reverse Phase strategy is selected as the primary protocol because it suppresses the ionization of the basic amine, increasing hydrophobicity (retention) and improving peak symmetry without the need for ion-pairing reagents.[1]

  • Column Choice: A hybrid-particle C18 column (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH) is required to withstand high pH (pH 10) conditions.[1]

  • Mobile Phase: Ammonium Bicarbonate (pH 10) is chosen over Formic Acid.[1] At pH 10, the amine is neutral, interacting strongly with the C18 stationary phase.[1]

  • Detection: ESI+ MS is essential due to the lack of a strong chromophore.[1]

Experimental Protocol

Reagents and Materials
  • Reference Standard: DPPA (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

  • Additives: Ammonium Bicarbonate (NH₄HCO₃), Ammonium Hydroxide (NH₄OH).[1]

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 100 mm (or equivalent high-pH stable column).

Liquid Chromatography Conditions
ParameterSetting
System UHPLC / HPLC
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with NH₄OH
Mobile Phase B 100% Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 40 °C
Injection Vol 2.0 µL
Gradient Time (min) | %B 0.00 | 5 1.00 | 5 6.00 | 95 7.50 | 95 7.60 | 5 10.00 | 5
Mass Spectrometry Conditions (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantitation; Full Scan (Q1) for ID.[1]

  • Source Temp: 350 °C.

  • Capillary Voltage: 3.5 kV.[1]

  • Desolvation Gas: 800 L/hr (N₂).[1]

MRM Transitions (Optimized):

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Rationale
195.16 178.1 15 Loss of NH₃ (Amine group)
195.16 110.1 25 Cleavage of Pyrazole-Piperidine bond

| 195.16 | 96.1 | 30 | Piperidine ring fragmentation |

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the analysis, from sample preparation to data processing.

AnalysisWorkflow Sample Sample Preparation (1 mg/mL in MeOH) Dilution Dilution (10 µg/mL in 50:50 H2O:ACN) Sample->Dilution LC UHPLC Separation (pH 10, C18 Column) Dilution->LC Ionization ESI+ Ionization ([M+H]+ = 195.16) LC->Ionization Frag Collision Cell (Fragmentation) Ionization->Frag Detect Detection (MRM: 195 -> 110/178) Frag->Detect

Figure 1: Step-by-step analytical workflow for DPPA analysis.[1]

Mechanistic Fragmentation Pathway

Understanding the fragmentation is crucial for confirming the identity of DPPA.[1] The primary fragmentation pathways involve the loss of the labile amine group and the cleavage of the C-N bond connecting the two rings.[1]

Fragmentation Parent Precursor Ion [M+H]+ m/z 195.16 Frag1 Fragment A [M+H-NH3]+ m/z 178.13 Parent->Frag1 Neutral Loss of NH3 (-17) Frag2 Fragment B [Dimethylpyrazole+H]+ m/z 97.06 Parent->Frag2 C-N Bond Cleavage Frag3 Fragment C [Aminopiperidine-H]+ m/z 99.09 Parent->Frag3 Ring Separation

Figure 2: Proposed ESI+ MS/MS fragmentation pathway for structural confirmation.

Validation & Troubleshooting

Validation Parameters (Guidelines)
  • Linearity: 1.0 ng/mL to 1000 ng/mL (R² > 0.99).[1]

  • LOD/LOQ: Estimated at 0.5 ng/mL (LOD) and 1.5 ng/mL (LOQ) using MRM mode.

  • Recovery: >85% from plasma matrix (if applicable) using protein precipitation with cold acetonitrile.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.[1]Ensure mobile phase pH is > 9.5 to neutralize the amine.[1] Use a fresh High-pH stable column.[1]
Low Sensitivity Ion suppression or poor ionization.[1]Check ESI source voltage.[1] Switch to Ammonium Formate (pH 3) if pH 10 fails (though tailing may increase).[1]
Carryover Sticky basic amine on injector.[1]Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.[1]
Note on Chirality

This protocol separates DPPA from impurities but does not separate its enantiomers.[1] If enantiomeric excess (ee%) determination is required, replace the C18 column with a Chiralpak IA or IC column using a Normal Phase or Polar Organic Mode (Hexane/IPA/Diethylamine).

References

  • PubChem. (2025).[1][2][3] 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine Compound Summary. National Library of Medicine.[1] [Link]

  • Waters Corporation. (2024).[1] Strategies for the Analysis of Basic Compounds in Reverse Phase LC. Waters Application Notes. [Link]

  • Khalili, F., et al. (2009).[1][4] pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data. [Link]

Sources

Application Note: Derivatization of 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine for SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a high-level technical guide for the derivatization of 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors (e.g., JAK, CDK) and GPCR ligands.

Abstract & Strategic Rationale

The title compound, 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine (hereafter referred to as Scaffold A ), represents a "privileged structure" in drug discovery. The N-linked pyrazole moiety functions as a bioisostere for phenyl or pyridine rings, offering improved aqueous solubility and metabolic stability (lower lipophilicity) compared to carbocyclic analogs.

The primary amine at the piperidine C3 position is the critical "exit vector" for Structure-Activity Relationship (SAR) studies. Derivatization at this site allows researchers to probe the solvent-exposed regions or deep pockets of a target protein. This guide outlines modular protocols to generate Amides, Sulfonamides, Ureas, and Alkyl-amines with high fidelity, suitable for biological activity screening.

Key Structural Features[1][2][3][4]
  • Nucleophilic Handle: The C3-primary amine is sterically accessible and highly nucleophilic (

    
    ).
    
  • Stereochemistry: The C3 position is chiral. While this guide applies to the racemate, using enantiopure (R)- or (S)-Scaffold A is recommended for final lead optimization to fix the vector geometry.

  • Stability: The pyrazole-piperidine linkage (N-C bond) is robust under standard coupling conditions (basic/acidic), preventing scaffold decomposition.

Decision Tree & Reaction Pathways

The following flowchart illustrates the decision logic for selecting the appropriate derivatization pathway based on the desired pharmacophore features.

ReactionPathways Scaffold Scaffold A (Primary Amine) Amide Pathway A: Amides (H-Bond Acceptor/Donor) Scaffold->Amide + R-COOH (HATU/DIEA) Sulfon Pathway B: Sulfonamides (Tetrahedral Geometry) Scaffold->Sulfon + R-SO2Cl (TEA/DCM) Urea Pathway C: Ureas (Dual H-Bond Donor) Scaffold->Urea + R-NCO (DCM) Alkyl Pathway D: Alkyl Amines (Basic Center/Cationic) Scaffold->Alkyl + R-CHO (NaBH(OAc)3)

Figure 1: Strategic derivatization pathways for Scaffold A. Selection depends on the target binding pocket requirements (e.g., need for hydrogen bond donors vs. lipophilic contacts).

Experimental Protocols

Safety Note: All reactions should be performed in a fume hood. The pyrazole moiety is generally stable, but the primary amine is skin-sensitizing.

Pathway A: High-Throughput Amide Coupling (Acylation)

Target: Library generation for SAR scanning.

Mechanism: Activation of carboxylic acid using HATU to form an active ester, followed by nucleophilic attack by Scaffold A.

ReagentEquivalentsRole
Scaffold A 1.0Nucleophile
Carboxylic Acid (R-COOH) 1.2Electrophile
HATU 1.2Coupling Reagent
DIEA (Diisopropylethylamine) 3.0Base
DMF (Dimethylformamide) (0.1 M conc)Solvent

Protocol:

  • Preparation: Dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF.

  • Activation: Add HATU (1.2 equiv) and DIEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange is typical.

  • Coupling: Add Scaffold A (1.0 equiv) dissolved in minimal DMF. Add remaining DIEA (1.5 equiv).

  • Incubation: Stir at RT for 4–16 hours. Monitor by LC-MS (Target Mass =

    
    ).
    
  • Workup (Parallel): Dilute with EtOAc. Wash with sat.

    
     (2x) and Brine (1x). Dry over 
    
    
    
    .
  • Purification: If purity <90%, purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Pathway B: Sulfonylation

Target: Introducing rigid tetrahedral geometry and H-bond acceptors.

Protocol:

  • Dissolve Scaffold A (1.0 equiv) in anhydrous DCM (0.1 M).

  • Add Triethylamine (TEA) (2.0 equiv). Cool to 0°C.

  • Slowly add Sulfonyl Chloride (R-SO2Cl) (1.1 equiv).

  • Allow to warm to RT and stir for 2 hours.

  • Quench: Add 1M HCl (aq) to remove unreacted amine. Extract with DCM.

Pathway C: Reductive Amination (Alkylation)

Target: Creating secondary amines to maintain basicity (cationic interaction at physiological pH).

Critical Insight: Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Borohydride to prevent reduction of the aldehyde/ketone prior to imine formation.

StepActionObservation/Note
1. Imine Formation Mix Scaffold A (1.0 eq) + Aldehyde (1.1 eq) in DCE (Dichloroethane). Add Acetic Acid (1-2 drops). Stir 1h.pH should be ~5-6 to catalyze imine formation.
2. Reduction Add NaBH(OAc)3 (1.5 eq). Stir 16h at RT.Gas evolution may occur. Do not seal tightly.
3. Quench Add sat.

. Stir vigorously for 20 min.
Breaks down boron complexes.

Quality Control & Validation

To ensure the observed biological activity is due to the derivative and not an impurity, strict QC is required.

Analytical Checkpoints
  • LC-MS Purity: >95% required.

    • Diagnostic: Look for the

      
       peak.[1][2]
      
    • Contaminant: Check for

      
       (Trace HATU byproduct) or unreacted Scaffold A (
      
      
      
      ).
  • 1H NMR Validation (DMSO-d6):

    • Pyrazole Methyls: Two distinct singlets around

      
       2.1–2.3 ppm (3H each).
      
    • Piperidine Ring: Multiplets in the

      
       1.5–3.5 ppm range.
      
    • Amide NH: If Pathway A was used, look for a doublet (coupling to CH) around

      
       7.8–8.5 ppm.
      
Workflow Visualization: Purification Logic

Purification Raw Crude Reaction Mixture LCMS LC-MS Analysis Raw->LCMS Pass Purity > 90% LCMS->Pass Yes Fail Purity < 90% LCMS->Fail No Final Biological Assay Pass->Final AcidWash Acidic Wash (1M HCl) Removes unreacted amine Fail->AcidWash Basic impurities? Prep Prep-HPLC (C18 Column) Fail->Prep Complex mixture? AcidWash->LCMS Prep->LCMS

Figure 2: Purification decision tree ensures only high-quality compounds enter biological screening.

References

  • Privileged Scaffolds in Medicinal Chemistry

    • Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010. Link

  • Amide Coupling Protocols (HATU)

    • Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005. Link

  • Reductive Amination (STAB Method)

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[3] Link

  • Piperidine Scaffold in Kinase Inhibitors

    • Example: Tofacitinib (JAK inhibitor) utilizes a substituted piperidine core. Pfizer Global R&D. Link

  • 1-(1,3-dimethyl-1H-pyrazol-5-yl)

    • PubChem CID: 520721 (Analogous Pyrazole-Amine data).[4] Link

Sources

using 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine in target identification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine in Target Identification

Abstract

This technical guide details the application of 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine (hereafter referred to as PyP-3A ) as a privileged scaffold in target identification workflows. The pyrazole-piperidine moiety is a validated pharmacophore in kinase and GPCR medicinal chemistry. This guide focuses on exploiting the C3-primary amine as a strategic "exit vector" for the synthesis of affinity probes (biotinylated or click-chemistry compatible) without disrupting the core binding motif. We provide a comprehensive protocol for probe synthesis, chemoproteomic pull-down, and mass spectrometry-based target deconvolution.

Part 1: Chemical Biology Profile & Rationale

The Privileged Scaffold Architecture

PyP-3A represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

  • The Pyrazole Moiety: Mimics the adenine ring of ATP, making it a frequent hitter for kinases (e.g., JAK, PAK4, Aurora kinases). It functions as a hydrogen bond donor/acceptor pair.[1]

  • The Piperidine Ring: Provides a rigid spacer that directs substituents into solvent-exposed pockets or specific hydrophobic clefts.

  • The C3-Amine Handle: This is the critical feature for Target ID. In many bioactive analogues, the C3 position points towards the solvent front (exit vector). This allows for the attachment of bulky affinity tags (Biotin/PEG) with minimal steric penalty to the binding event.

Mechanism of Action in Target ID

The workflow relies on Affinity Chromatography . By immobilizing PyP-3A (or its derivatives) onto a solid support, we capture proteins from a complex proteome that recognize the pyrazole-piperidine core.

  • Specific Binding: Proteins (e.g., Kinases, Bromodomains) that recognize the pharmacophore.

  • Nonspecific Binding: "Sticky" proteins (e.g., Tubulin, HSPs) which must be filtered out using competitive controls.

Part 2: Experimental Design & Probe Synthesis

Objective: Convert PyP-3A into a functional Affinity Probe.

Strategic Conjugation

Direct immobilization is risky due to steric hindrance. We utilize a PEG-linker strategy to distance the pharmacophore from the bead surface.

  • Reagent: NHS-PEG4-Biotin (Amine-reactive).

  • Reaction: The primary amine at C3 of the piperidine attacks the NHS ester, forming a stable amide bond.

Protocol A: Synthesis of PyP-3A-Biotin Probe
  • Dissolution: Dissolve 10 mg (approx. 50 µmol) of PyP-3A in 500 µL anhydrous DMF.

  • Base: Add 2.0 equivalents of DIPEA (N,N-Diisopropylethylamine) to deprotonate the ammonium salt (if used).

  • Coupling: Add 1.1 equivalents of NHS-PEG4-Biotin.

  • Incubation: Stir at Room Temperature (RT) for 4 hours under Nitrogen.

  • Monitoring: Verify conversion by LC-MS (Look for mass shift: MW_PyP-3A + MW_Linker - MW_NHS).

  • Purification: Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA). Lyophilize to a white powder.

Part 3: Target Identification Workflow (Chemoproteomics)

Objective: Isolate and identify proteins binding to the PyP-3A core from cell lysate.

Workflow Diagram

TargetID_Workflow Lysate Cell Lysate Preparation (Native Proteome) Incubation Probe Incubation (PyP-3A-Biotin) Lysate->Incubation Experimental Arm Competition Control: Competition (Excess Free PyP-3A) Lysate->Competition Control Arm Capture Streptavidin Pull-Down (Magnetic Beads) Incubation->Capture Competition->Incubation Pre-block Active Sites Wash Stringent Washing (Remove Non-specifics) Capture->Wash Elution Tryptic Digestion (On-bead or Eluted) Wash->Elution Analysis LC-MS/MS Analysis (Label-Free Quantification) Elution->Analysis

Figure 1: Chemoproteomic workflow for deconvoluting targets of the PyP-3A scaffold.

Protocol B: Affinity Pull-Down Assay

Materials:

  • HeLa or Jurkat Cell Lysate (10 mg/mL protein conc).

  • PyP-3A-Biotin Probe (from Protocol A).

  • Free PyP-3A (Competitor).

  • Streptavidin-Coated Magnetic Beads (e.g., Dynabeads MyOne C1).

Step-by-Step Procedure:

  • Lysate Pre-Clearing:

    • Incubate 1 mL of lysate (2 mg protein) with 50 µL of Streptavidin beads for 1 hour at 4°C to remove endogenous biotinylated proteins (e.g., carboxylases). Collect supernatant.

  • Competition Assay Setup (Critical for Validation):

    • Sample A (Experiment): Add DMSO vehicle to Lysate.

    • Sample B (Competition Control): Add 20x molar excess of free PyP-3A (unlabeled) to Lysate. Incubate for 30 min at 4°C. Rationale: This saturates specific binding sites.

  • Probe Incubation:

    • Add PyP-3A-Biotin (final conc. 10 µM) to both Sample A and Sample B.

    • Rotate for 2 hours at 4°C.

  • Capture:

    • Add 50 µL washed Streptavidin beads to each sample. Rotate for 1 hour at 4°C.

  • Washing (Stringency is Key):

    • Place on magnetic rack. Discard supernatant.

    • Wash 3x with Lysis Buffer (0.5% NP-40).

    • Wash 2x with PBS (removes detergent).

    • Expert Tip: A final wash with 50 mM Ammonium Bicarbonate is required if proceeding directly to On-Bead Digestion.

  • Elution/Digestion:

    • Perform On-Bead Tryptic Digestion (Trypsin, O/N, 37°C) to release peptides for MS analysis.

Part 4: Data Analysis & Interpretation

Quantitative Criteria for Hit Selection

The Mass Spec data will yield a list of proteins. To identify the true target among hundreds of background proteins, apply the following filter logic:

ParameterThresholdInterpretation
Peptide Count > 2 Unique PeptidesEnsures identification confidence.
Fold Change (Exp/Comp) > 4.0Protein is significantly enriched in the Experiment vs. Competition control.
P-value < 0.05Statistical significance (t-test across replicates).
Kinase Domain PresenceGiven the pyrazole scaffold, prioritize kinases or ATP-binders.
Common Contaminants (The "CRAPome")

Be skeptical of the following hits, which bind sticky hydrophobic compounds or bead matrices:

  • Keratins (Contamination).

  • Heat Shock Proteins (HSP70/90) – often bind unfolded proteins or hydrophobic drugs nonspecifically.

  • Tubulins/Actins – High abundance background.

References

  • Design of Kinase Inhibitors: Fabbro, D., et al. "Targeting cancer with small-molecular-weight kinase inhibitors." Methods in Molecular Biology, 2012. Link

  • Chemical Proteomics Methodology: Rix, U., & Superti-Furga, G. "Target profiling of small molecules by chemical proteomics." Nature Chemical Biology, 2009. Link

  • Pyrazole Scaffold Privilege: Bekhit, A.A., et al. "Pyrazole derivatives as promising scaffold for the synthesis of pro-apoptotic and anti-angiogenic agents." European Journal of Medicinal Chemistry, 2015. Link

  • CRAPome Database: Mellacheruvu, D., et al. "The CRAPome: a contaminant repository for affinity purification-mass spectrometry data." Nature Methods, 2013. Link

  • Compound Source & Properties: PubChem CID 520721 (Related 1,3-dimethyl-1H-pyrazol-5-amine core).[2][3] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Arylation of Piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-arylation of piperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to overcome common challenges in this specific C-N cross-coupling reaction. Piperidin-3-amine presents a unique set of challenges due to the presence of two nucleophilic nitrogen atoms—a primary amine (exocyclic) and a secondary amine (endocyclic)—which can lead to issues with selectivity and yield. This resource provides a systematic approach to optimizing your reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the N-arylation of piperidin-3-amine in a practical question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes?

Answer: Low or no conversion is a frequent issue that can typically be traced back to the catalyst's activity, the reaction conditions, or the purity of your reagents.

  • Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen. Ensure your palladium precatalyst and phosphine ligand are of high quality and have been stored and handled under an inert atmosphere (e.g., argon or nitrogen).[1] Consider using a pre-formed, air-stable precatalyst which can provide more reliable generation of the active catalytic species.[2][3][4] Catalyst deactivation can also occur if substrates displace the phosphine ligand, forming dormant palladium complexes.[5]

  • Insufficient Temperature: C-N coupling reactions often require thermal energy to overcome activation barriers.[6] If your reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase the temperature in 10 °C increments. Be aware that excessive heat can promote side reactions.[1]

  • Improper Base or Solvent Selection: The choice of base and solvent is critical and interdependent.[7][8] For instance, a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is often required to deprotonate the amine, but it may not be sufficiently soluble or active in an inappropriate solvent.[1] A switch to a solvent like 1,4-dioxane or toluene, which are effective for Buchwald-Hartwig aminations, may be necessary.[1][6]

  • The Role of Water: While traditionally anhydrous conditions were considered essential, studies have shown that trace amounts of water can sometimes be beneficial, aiding in the generation of the active Pd(0) catalyst from Pd(OAc)₂.[9][10] However, excessive water can lead to hydrolysis of the aryl halide or catalyst deactivation. If you are using rigorously dried reagents and still see no reaction, the addition of a few equivalents of water might be worth investigating.[10]

Question 2: I'm observing a mixture of products, primarily arylation on both the primary (exocyclic) and secondary (endocyclic) amines. How can I improve selectivity for the primary amine?

Answer: Achieving chemoselectivity is the central challenge with piperidin-3-amine. The primary amine is generally more nucleophilic and less sterically hindered, making it the kinetically favored site for arylation. However, under thermodynamic control or with highly reactive catalyst systems, diarylation can become a significant issue.

  • Protecting Group Strategy: The most robust method to ensure mono-arylation at the desired position is to use a protecting group. Protecting the endocyclic secondary amine with a tert-butoxycarbonyl (Boc) group is a common and effective strategy.[11] This forces the arylation to occur exclusively at the primary amine. The Boc group can then be removed under acidic conditions.

  • Reaction Stoichiometry: Carefully control the stoichiometry. Use a slight excess of the piperidin-3-amine (e.g., 1.2-1.5 equivalents) relative to the aryl halide. Using an excess of the aryl halide will invariably drive the reaction toward diarylation.[11]

  • Choice of Ligand: The steric and electronic properties of the phosphine ligand play a crucial role.[12] Bulky, electron-rich biarylphosphine ligands can often favor reaction at the less hindered primary amine. Consider screening a panel of ligands to identify one that provides the best selectivity for your specific substrate combination.

  • Lowering Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can favor the kinetically preferred mono-arylation product.

Question 3: My primary side product is the hydrodehalogenation of my aryl halide. How can I minimize this?

Answer: Hydrodehalogenation, where the halide on the aryl electrophile is replaced by a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings.[1]

  • Optimize the Base: This side reaction is often base-mediated. If you are using a very strong base like NaOt-Bu, consider switching to a weaker inorganic base such as Cs₂CO₃ or K₃PO₄.[1] This may require higher temperatures or longer reaction times to achieve full conversion, but it can significantly suppress hydrodehalogenation.[1]

  • Screen Ligands: The choice of ligand can influence the rate of hydrodehalogenation relative to the desired C-N bond formation.[1] Experimenting with different ligand families (e.g., Josiphos, Buchwald's biarylphosphines) may reveal a system less prone to this side reaction.

  • Ensure an Inert Atmosphere: Incomplete removal of oxygen can contribute to catalyst decomposition pathways that may lead to hydrodehalogenation. Ensure your reaction setup is properly purged with an inert gas.

Frequently Asked Questions (FAQs)

Q1: Which catalyst and ligand system is the best starting point for the N-arylation of piperidin-3-amine?

For the coupling of primary aliphatic amines, catalyst systems based on sterically hindered and electron-rich biarylphosphine ligands are generally the most effective.[12][13] A reliable starting point would be to use a G3 or G4 palladium precatalyst paired with a ligand like RuPhos or BrettPhos.[14] These systems have shown broad utility for coupling primary amines and can often be run at relatively low catalyst loadings.[14]

Q2: How do I choose the right base and solvent?

The base's primary role is to deprotonate the amine, facilitating its coordination to the palladium center.[6]

  • Bases: Strong, non-nucleophilic alkoxides like NaOt-Bu, LiHMDS, or K₃PO₄ are most common.[1][6] NaOt-Bu is a good first choice for many systems. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ are recommended.[1]

  • Solvents: Aprotic, non-polar, or weakly polar solvents are standard. Toluene and 1,4-dioxane are excellent general-purpose solvents for Buchwald-Hartwig aminations.[1][6] Tetrahydrofuran (THF) is also used, though sometimes with lower efficacy.[1] The solvent must be able to solubilize the reagents and catalytic species.[1] Theoretical and experimental studies have shown that in nonpolar solvents, an anionic base is required to deprotonate the neutral palladium-amine complex.[7][8][15]

Q3: Is it necessary to use a glovebox for setting up these reactions?

While a glovebox provides the ideal inert environment, it is not strictly necessary. Many modern palladium precatalysts are air-stable and can be weighed out on the bench.[14] The reaction vessel (e.g., a Schlenk tube or sealed vial) should be thoroughly evacuated and backfilled with an inert gas (argon or nitrogen) several times before adding the degassed solvent and reagents via syringe.[16]

Q4: Can I use an aryl chloride as my electrophile?

Yes, but aryl chlorides are significantly less reactive than the corresponding bromides or iodides and often require more specialized catalysts.[6] To achieve reasonable yields with aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands are typically required.[6][17] You may need to screen different ligands specifically designed for aryl chloride activation, such as tBuXPhos or SPhos.

Data Presentation

Table 1: General Guide for Solvent and Base Selection

Base TypeCommon ExamplespKa (Conjugate Acid)Recommended SolventsNotes
Strong Alkoxides NaOt-Bu, KOt-Bu~19Toluene, Dioxane, THFExcellent for general-purpose aminations; can be too harsh for base-sensitive functional groups.[1]
Amide Bases LHMDS, KHMDS~26Toluene, THFVery strong bases; useful for less acidic amines but can have solubility issues.
Inorganic Bases K₃PO₄, Cs₂CO₃~12.3 (H₂PO₄⁻)Toluene, Dioxane, DMFMilder option, suitable for substrates with sensitive functional groups; may require higher temperatures.[1]

Experimental Protocols

Protocol 1: General Procedure for Selective N-Arylation of the Primary Amine of Piperidin-3-amine (via Boc Protection)

This two-step protocol ensures selective arylation on the exocyclic primary amine.

Step A: Boc Protection of Piperidin-3-amine

  • Dissolve piperidin-3-amine (1.0 eq.) in dichloromethane (DCM).

  • Add triethylamine (1.1 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the product, tert-butyl 3-aminopiperidine-1-carboxylate, by column chromatography.

Step B: Buchwald-Hartwig N-Arylation

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 eq.).

  • Seal the tube, and evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Add the aryl halide (1.0 eq.) and the product from Step A, tert-butyl 3-aminopiperidine-1-carboxylate (1.2 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[16]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: High-Throughput Screening of Reaction Conditions

For challenging substrates, a parallel screening approach can rapidly identify optimal conditions.

  • Arrange an array of reaction vials in a heating block.

  • In an inert atmosphere (glovebox), dispense a stock solution of the aryl halide and piperidin-3-amine into each vial.

  • Dispense different palladium catalysts, ligands, and bases into designated vials according to a predefined experimental design.

  • Add the chosen solvent to each vial.

  • Seal the vials and heat the block to the desired temperature for a set period (e.g., 18 hours).

  • After cooling, quench the reactions, and analyze the outcomes by LC-MS to determine conversion and selectivity.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed catalyst Check Catalyst System start->catalyst conditions Evaluate Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents c1 c1 catalyst->c1 Is precatalyst air-stable? co1 co1 conditions->co1 Check Temperature co3 co3 conditions->co3 Check Base/Solvent Combo r1 r1 reagents->r1 Are reagents pure & dry? c2 Use fresh catalyst/ligand. Handle under inert gas. c1->c2 No c3 Screen alternative ligands (e.g., RuPhos, BrettPhos). c1->c3 Yes end Yield Improved c2->end c3->end co2 co2 co1->co2 Increase temperature in 10°C increments. co2->end co4 co4 co3->co4 Switch to stronger base (NaOtBu) or different solvent (Dioxane). co4->end r2 Purify starting materials. Use anhydrous solvent. r1->r2 No r3 Consider trace water addition if conditions are anhydrous. r1->r3 Yes r2->end r3->end

Caption: A logical workflow for troubleshooting low yields in N-arylation reactions.

Diagram 2: Simplified Catalytic Cycle for Buchwald-Hartwig Amination

Catalytic_Cycle cluster_legend Legend pd0 L-Pd(0) pdII_complex L-Pd(II)(Ar)(X) pd0->pdII_complex Oxidative Addition amine_adduct [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ pdII_complex->amine_adduct Amine Coordination amido_complex L-Pd(II)(Ar)(NR'R'') amine_adduct->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' base_h Base-H⁺X⁻ reagents1 Ar-X reagents2 HNR'R'' base Base L_node L = Phosphine Ligand X_node X = Halide (Br, Cl)

Caption: A simplified representation of the palladium-catalyzed cycle.[6][13]

References

  • Skrydstrup, T., et al. (2005). Effect of water on the palladium-catalyzed amidation of aryl bromides. The Journal of Organic Chemistry, 70(8), 3321-3. Available at: [Link]

  • Norrby, P-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24). Available at: [Link]

  • White Rose eTheses Online. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Available at: [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (arylation). Available at: [Link]

  • DSpace@MIT. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • Daugulis, O., et al. (2024). Ligand-Enabled Palladium(II)-Catalyzed γ-C(sp3)−H Arylation of Primary Aliphatic Amines. Organic Letters, 26, 29-34. Available at: [Link]

  • Lipshutz, B. H., et al. (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. Chemical Science, 10(38), 8853-8859. Available at: [Link]

  • Wolfe, J. P., et al. (2006). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Journal of the American Chemical Society, 128(4), 1050-1051. Available at: [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science, 9(28), 6104-6109. Available at: [Link]

  • ResearchGate. (2018). Palladium-Catalyzed Aminations in Flow ... on Water. Available at: [Link]

  • Lipshutz, B. H., et al. (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • Wang, J., et al. (2002). N-arylation of primary and secondary aliphatic amines on solid supports. Journal of Combinatorial Chemistry, 4(2), 179-82. Available at: [Link]

  • Buchwald, S. L., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 133(22), 8557-8567. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (2025). Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes. Available at: [Link]

  • Macmillan Group - Princeton University. (2020). Mechanistic Analysis of Metallaphotoredox C−N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni. Available at: [Link]

  • Engle, K. M., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]

  • Buchwald, S. L., et al. (2007). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters, 9(10), 1843-1845. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available at: [Link]

  • Patil, P. S., & Bari, S. B. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical Research, 6(8), 455-472. Available at: [Link]

  • Rovis, T., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936-945. Available at: [Link]

  • Daugis, O., et al. (2018). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science, 9(3), 681-686. Available at: [Link]

  • Singh, M. S., et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 62B(1), 114-121. Available at: [Link]

  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Available at: [Link]

Sources

1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as an interactive Support Center resource. It synthesizes chemical principles with practical troubleshooting steps for researchers working with 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine .

Topic: 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine Document ID: TS-DEG-PYR-PIP-03 Status: Active Audience: Medicinal Chemists, Analytical Scientists, Formulation Engineers

Executive Summary & Molecule Architecture

User Query: Why is this molecule degrading, and what are the major impurities?

Technical Insight: This molecule consists of two distinct pharmacophores linked by a C-N bond:

  • The Piperidine Ring (Saturated): Contains a primary amine (

    
    ) at the C3 position. This is your primary nucleophile and the site most susceptible to formulation-based degradation (e.g., Maillard reaction).
    
  • The Pyrazole Ring (Heteroaromatic): Substituted at N1 and C3 with methyl groups. This ring acts as an electron sink, reducing the basicity of the piperidine nitrogen but remaining susceptible to oxidative stress.

Critical Stability Risks:

  • High Risk: Oxidative deamination of the primary amine.

  • High Risk: Excipient incompatibility (Aldehyde condensation).

  • Medium Risk: Acid-catalyzed hydrolysis of the pyrazole-piperidine bond.

Interactive Troubleshooting Modules

Module A: Oxidative Degradation (The "+16 Da" & "+14 Da" Peaks)

Symptom: You observe new peaks at RRT 0.85 or RRT 1.1 with mass shifts of +16 Da or -2 Da.

Root Cause Analysis: The primary amine (


) is the most labile site for oxidation. Unlike tertiary amines which form stable N-oxides, primary amines undergo a cascade:
  • Hydroxylamine Formation (+16 Da):

    
    
    
  • Nitroso/Nitro Oxidation (+30/46 Da): Under strong forcing conditions (e.g., high peroxide).

  • Oxidative Deamination (Imine formation, -2 Da):

    
    . This imine hydrolyzes to a ketone, resulting in loss of the amine group.
    

Diagnostic Protocol (Oxidative Stress):

  • Prepare Stock: Dissolve 1 mg/mL of compound in Acetonitrile/Water (50:50).

  • Stress Condition: Add

    
     to a final concentration of 3% .
    
  • Timepoints: Incubate at RT. Inject at T=0, T=2h, T=24h.

  • Quenching (Critical): Quench with 5% Sodium Metabisulfite before injection to prevent on-column oxidation.

  • Acceptance Criteria: If +16 Da peak > 5%, the primary amine is the oxidation site.

Module B: Excipient Compatibility (The "Browning" Effect)

Symptom: Formulation blends turn yellow/brown upon accelerated stability (


), or new lipophilic peaks appear.

Root Cause Analysis: This is the Maillard Reaction .[1][2][3][4] The C3-primary amine is a potent nucleophile. If your formulation includes reducing sugars (Lactose, Maltodextrin) or excipients with trace aldehydes (PEG, Microcrystalline Cellulose), the amine condenses with the carbonyl group to form a Schiff Base (Imine) , which rearranges to form colored Amadori products.

Diagnostic Protocol (Excipient Stress):

  • Binary Mix: Mix Active Pharmaceutical Ingredient (API) with Lactose Monohydrate (1:1 ratio).

  • Control: API alone.

  • Condition: Add 10% water, seal, and heat to

    
     for 48 hours.
    
  • Analysis: Dissolve in MeOH. Look for peaks with Mass =

    
     (Schiff Base).
    
Module C: Hydrolytic Cleavage (Acidic Conditions)

Symptom: Loss of assay in 0.1N HCl or acidic mobile phases.

Root Cause Analysis: The bond connecting the Piperidine Nitrogen to the Pyrazole C5 is an enamine-like C-N bond. While stabilized by the aromaticity of the pyrazole, strong acid can protonate the pyrazole C4 position, disrupting aromaticity and facilitating the hydrolytic cleavage of the piperidine ring.

Degradants Formed:

  • 3-Aminopiperidine (highly polar, elutes in void volume).

  • 1,3-Dimethyl-1H-pyrazol-5-ol (tautomerizes to pyrazolone).

Visualizing the Pathways

The following diagram maps the parent molecule to its critical degradation fates.

DegradationPathways Parent 1-(1,3-dimethyl-1H-pyrazol-5-yl) piperidin-3-amine (MW: Parent) Hydroxylamine N-Hydroxylamine (+16 Da) Parent->Hydroxylamine Oxidation (H2O2) Primary Amine Imine Imine Intermediate (-2 Da) Parent->Imine Oxidation (-2H) SchiffBase Schiff Base (Maillard Adduct) Parent->SchiffBase + Aldehyde/Sugar (-H2O) Cleavage Hydrolysis Products: 1. 3-Aminopiperidine 2. Pyrazolone deriv. Parent->Cleavage Acid Hydrolysis (pH < 2, Heat) Ketone 3-Piperidinone Deriv. (Oxidative Deamination) Imine->Ketone Hydrolysis Amadori Amadori Product (Brown Pigment) SchiffBase->Amadori Rearrangement (Heat/Humidity)

Caption: Mechanistic map showing oxidative (Red), excipient-driven (Yellow), and hydrolytic (Green) degradation pathways.

Summary of Impurity Profiles (Lookup Table)

Impurity TypeRelative Mass (

Da)
Likely MechanismRecommended Action
N-Hydroxyl +16Oxidation of

Use antioxidants (Ascorbic acid, Metabisulfite) in buffer.
Dehydro (Imine) -2Oxidation / PhotolysisProtect from light; degas mobile phases.
Schiff Base + (Excipient MW - 18)Maillard ReactionAvoid Lactose/Fructose. Use Mannitol or Dicalcium Phosphate.
Hydrolysis Variable (Fragments)Acid CleavageMaintain formulation pH > 4.0.
Dimer 2M - 2Radical CouplingLimit UV exposure; check metal impurities (Cu/Fe catalyze this).

Frequently Asked Questions (FAQ)

Q1: My HPLC peak shape is splitting. Is this degradation?

  • Answer: Likely not. This molecule contains a basic primary amine and a heterocyclic nitrogen. Peak splitting often results from secondary interactions with residual silanols on the column.

  • Fix: Add a modifier to your mobile phase. We recommend 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Formate (pH 3.8) to suppress silanol activity.

Q2: Can I use Lactose as a filler in capsules?

  • Answer: NO. As detailed in Module B, the primary amine at position 3 is highly reactive toward reducing sugars (Lactose). This will lead to Maillard browning and loss of potency. Use Microcrystalline Cellulose (MCC) or Mannitol instead.

Q3: Is the pyrazole ring stable to light?

  • Answer: Generally, yes. However, aminopyrazoles and their derivatives can undergo photo-induced radical formation. If you observe yellowing of the solid powder without mass change, it may be a surface-level radical propagation. Store in amber vials.

References

  • Maillard Reaction Mechanisms

    • Title: Chemical activation of piperidine by formaldehyde and formation of lysine-specific Maillard reaction products.[5]

    • Source: ResearchGate (2025).[5][6][7]

    • URL:

  • Oxidative Stability of Amines

    • Title: Oxidation of Methylpiperidine Deriv
    • Source: ChemInform / ResearchG
    • URL:

  • Pyrazole Synthesis & Stability

    • Title: Mechanistic Study of Pyrazole Synthesis via Oxid
    • Source: N
    • URL:

  • Forced Degradation Guidelines

    • Title: Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
    • Source: Asian Journal of Research in Chemistry.[8]

    • URL:

Sources

Technical Support Center: Optimizing Cell Permeability of 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the cell permeability of 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine and its analogs. This guide is structured to provide researchers, medicinal chemists, and drug development professionals with actionable insights and troubleshooting strategies. We will delve into the core physicochemical properties of this molecular scaffold, address common experimental challenges, and outline robust protocols to systematically improve membrane transport.

Frequently Asked Questions (FAQs)

Q1: What are the initial physicochemical properties of 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine that might influence its cell permeability?

A1: Based on its structure, we can anticipate several key properties that will govern its permeability, guided by principles like Lipinski's Rule of 5.[1][2]

  • Lipophilicity (logP/logD): The 1,3-dimethyl-1H-pyrazole moiety is relatively lipophilic, which can aid in membrane partitioning.[3][4] Conversely, the piperidin-3-amine portion is polar. The overall lipophilicity will be a balance of these two fragments. An optimal logP for oral absorption is generally considered to be between 1 and 3.[5]

  • pKa: The piperidine ring contains two nitrogen atoms. The secondary amine within the piperidine ring is a strong base with a predicted pKa around 11.22, meaning it will be predominantly protonated at physiological pH (7.4).[6] The primary amine at the 3-position will also be basic, with a pKa likely in the range of 9-10.[7] This high degree of ionization at physiological pH can significantly hinder passive diffusion across the lipid bilayer of the cell membrane.

  • Hydrogen Bonding: The molecule has hydrogen bond donors (the primary and secondary amines) and hydrogen bond acceptors (the nitrogen atoms in both rings). A high number of hydrogen bonds can impede membrane permeability.[1][8]

  • Molecular Weight (MW): The molecular weight is approximately 208.3 g/mol , which is well within the ideal range (<500 Da) for good permeability as suggested by Lipinski's Rule of 5.[1]

Summary of Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicImplication for Permeability
Molecular Weight ~208.3 g/mol Favorable
logP Moderate (balance of lipophilic pyrazole and polar piperidine-amine)May require optimization
pKa (Piperidine N) High (~11.22)Potentially unfavorable due to high ionization at pH 7.4
Hydrogen Bond Donors 2 (from NH2 and NH)Potentially unfavorable
Hydrogen Bond Acceptors 3-4 (N atoms)Within acceptable limits
Q2: What is the recommended starting point for assessing the cell permeability of this compound?

A2: A tiered approach is most efficient. Start with a simple, high-throughput in vitro assay to establish a baseline for passive diffusion, and then move to more complex, cell-based models.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[9][10] It's a cost-effective way to get an initial read on passive permeability without the complexities of active transport.[11]

  • Caco-2 Permeability Assay: If the compound shows at least moderate permeability in PAMPA, the next step is to use a cell-based model like the Caco-2 assay.[11] Caco-2 cells are derived from human colon adenocarcinoma and, when grown as a monolayer, they mimic the intestinal epithelium, expressing both influx and efflux transporters.[12][13] This assay will provide a more biologically relevant measure of permeability.

This staged approach is illustrated in the workflow diagram below.

G cluster_0 Permeability Assessment Workflow start Start with 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine pampa PAMPA Assay (Passive Diffusion) start->pampa Initial Screen caco2 Bidirectional Caco-2 Assay (Passive + Active Transport) pampa->caco2 If Pe > 1.5 x 10⁻⁶ cm/s troubleshoot Troubleshoot & Optimize (Medicinal Chemistry) pampa->troubleshoot If Pe < 1.5 x 10⁻⁶ cm/s caco2->troubleshoot If Efflux Ratio > 2 or Low Papp(A-B) end Candidate for Further Development caco2->end If Good Papp(A-B) and Efflux Ratio < 2 troubleshoot->pampa Synthesize Analogs & Re-screen

Caption: A decision-making workflow for assessing and optimizing cell permeability.

Troubleshooting Guides

Problem 1: My compound shows low permeability in the PAMPA assay. What does this indicate and what are the next steps?

Answer: Low permeability in a PAMPA assay strongly suggests that the compound has poor passive diffusion characteristics.[14] Since PAMPA is a cell-free system, this issue is likely rooted in the compound's intrinsic physicochemical properties.[10]

Potential Causes & Solutions:

  • High Polarity/Ionization: As predicted, the high pKa of the piperidine nitrogen means the compound is likely charged at the pH of the assay buffer, which significantly reduces its ability to cross the lipid membrane.

    • Solution: Modify the structure to reduce the pKa of the piperidine nitrogen. Introducing electron-withdrawing groups on or near the piperidine ring can lower its basicity. However, be mindful that this can also affect target engagement.

  • Excessive Hydrogen Bonding: The primary and secondary amines are significant contributors to the hydrogen bond donor count.

    • Solution 1 (N-Methylation): Methylating the secondary amine of the piperidine ring can cap a hydrogen bond donor. This may also slightly increase lipophilicity.

    • Solution 2 (Prodrug Approach): A prodrug strategy could be employed to temporarily mask the polar amine groups, improving permeability.[15][16]

    • Solution 3 (Intramolecular Hydrogen Bonding): Introduce a functional group that can form an intramolecular hydrogen bond with one of the amines. This can "shield" the polar group, reducing its interaction with water and making the molecule behave as if it were more lipophilic, thus enhancing permeability.[17][18][19]

Problem 2: My compound had acceptable PAMPA permeability, but shows low apparent permeability (Papp A-B) and a high efflux ratio (>2) in the Caco-2 assay. What is happening?

Answer: This is a classic profile for a compound that is a substrate of an active efflux transporter, most commonly P-glycoprotein (P-gp).[12][14] The compound can passively diffuse into the Caco-2 cells (as suggested by the PAMPA data), but it is then actively pumped back out into the apical (donor) side, resulting in low net transport across the cell monolayer.[20][21]

Confirmation & Solutions:

  • Confirmation with an Inhibitor: Rerun the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[22] If the Papp (A-B) increases and the efflux ratio decreases significantly in the presence of the inhibitor, it confirms that your compound is a P-gp substrate.[23]

  • Structural Modification to Evade Efflux:

    • Increase Molecular Weight/Volume: Sometimes, adding bulk to the molecule can disrupt its binding to the P-gp transporter.[20]

    • Reduce Hydrogen Bond Donors: P-gp substrates often have a high number of hydrogen bond donors. Strategies mentioned in Problem 1, like N-alkylation, can be effective.[24]

    • Modulate Lipophilicity and pKa: Fine-tuning these properties can alter the compound's affinity for the P-gp binding pocket.

    • Introduce a Polar Group: While it may seem counterintuitive, strategically adding a polar group can sometimes disrupt the key interactions required for P-gp recognition and transport.

The relationship between different permeability assays can be a powerful diagnostic tool.

G cluster_0 Interpreting Permeability Assay Results cluster_1 Scenario A cluster_2 Scenario B cluster_3 Scenario C pampa PAMPA Result (Passive Diffusion) caco2 Caco-2 Result (Net Permeability) conclusion Conclusion pampa_high High Permeability caco2_high High Permeability (Efflux Ratio < 2) pampa_high->caco2_high conclusion_a Good Candidate (Passive Permeation) caco2_high->conclusion_a pampa_low Low Permeability caco2_low Low Permeability pampa_low->caco2_low conclusion_b Poor Passive Permeability caco2_low->conclusion_b pampa_high2 High Permeability caco2_low2 Low Permeability (Efflux Ratio > 2) pampa_high2->caco2_low2 conclusion_c Efflux Substrate (e.g., P-gp) caco2_low2->conclusion_c

Caption: Diagnosing permeability mechanisms by comparing PAMPA and Caco-2 results.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a standard procedure for assessing passive permeability.

  • Preparation of Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane.

  • Coating the Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter plate (the donor plate). Allow it to impregnate the filter for at least 5 minutes.

  • Preparation of Acceptor Plate: Fill each well of a 96-well acceptor plate with 300 µL of phosphate-buffered saline (PBS) at pH 7.4.

  • Preparation of Donor Solutions: Dissolve the test compound in a suitable buffer (e.g., PBS at pH 6.5 to mimic the upper intestine) to a final concentration of 100-200 µM.

  • Assay Start: Carefully place the lipid-coated donor plate onto the acceptor plate, ensuring the filters are in contact with the acceptor buffer. Add 150 µL of the donor solution to each well of the donor plate.

  • Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability (Pe): The effective permeability coefficient (Pe, in cm/s) is calculated using an established equation.[10] Compounds are typically classified as low permeability (Pe < 1.5 x 10⁻⁶ cm/s) or high permeability (Pe > 1.5 x 10⁻⁶ cm/s).[10]

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol is for assessing both passive and active transport.

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in multi-well plates for 21-25 days to allow them to differentiate and form a confluent monolayer.[23]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer. Only use inserts with TEER values indicating a confluent, tight monolayer (typically >250 Ω·cm²).

  • Transport Experiment (Apical-to-Basolateral, A-B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

    • Add the test compound (typically at 1-10 µM) to the apical (A) compartment.

    • Add fresh transport buffer to the basolateral (B) compartment.

    • Incubate at 37°C for 1-2 hours.

    • At the end of the incubation, take samples from both the A and B compartments.

  • Transport Experiment (Basolateral-to-Apical, B-A):

    • Repeat the experiment, but this time add the test compound to the B compartment and sample from the A compartment. This measures the rate of efflux.[12]

  • Quantification: Determine the compound concentrations in all samples by LC-MS/MS.

  • Calculations:

    • Calculate the apparent permeability (Papp) for both A-to-B and B-to-A directions.[12][13]

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).[12] An ER > 2 is a strong indicator of active efflux.[12]

References

  • Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. Preprints.org. Available from: [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available from: [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. Available from: [Link]

  • Approaches to minimize the effects of P‐glycoprotein in drug transport: A review. Journal of Biochemical and Molecular Toxicology. Available from: [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Springer. Available from: [Link]

  • Approaches to minimize the effects of P-glycoprotein in drug transport: A review. PubMed. Available from: [Link]

  • Lipinski's rule of five. Wikipedia. Available from: [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. Available from: [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. Ingenta Connect. Available from: [Link]

  • Caco-2 Permeability Assay. Evotec. Available from: [Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Publications. Available from: [Link]

  • Caco-2 permeability assay. Creative Bioarray. Available from: [Link]

  • Druggability of Pharmaceutical Compounds Using Lipinski Rules with Machine Learning. MDPI. Available from: [Link]

  • Permeability and Transporters. Admescope. Available from: [Link]

  • Mechanism of multidrug resistance to chemotherapy mediated by P‑glycoprotein (Review). Spandidos Publications. Available from: [Link]

  • Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed. Available from: [Link]

  • Inhibition of the multidrug resistance P-glycoprotein: Time for a change of strategy?. ASPET Journals. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available from: [Link]

  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PMC. Available from: [Link]

  • Chemical Properties of 1H-Pyrazole, 1,3-dimethyl- (CAS 694-48-4). Cheméo. Available from: [Link]

  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. PMC. Available from: [Link]

  • How hydrogen bonds impact P-glycoprotein transport and permeability. ResearchGate. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • Molecular descriptors suggest stapling as a strategy for optimizing membrane permeability of cyclic peptides. AIP Publishing. Available from: [Link]

  • Caco-2 Permeability Assay. Domainex. Available from: [Link]

  • 1,3-dimethyl-1H-pyrazol-5-ol. PubChem. Available from: [Link]

  • ADME Caco-2 Permeability Assay. BioDuro. Available from: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available from: [Link]

  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ScholarWorks@UTEP. Available from: [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. Available from: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available from: [Link]

  • Piperine and piperidine-induced caspase pathway for activating cell... ResearchGate. Available from: [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. MDPI. Available from: [Link]

  • Cas 127294-73-9,(R)-3-Aminopiperidine. LookChem. Available from: [Link]

  • Piperidin-3-amine. PubChem. Available from: [Link]

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Validation & Comparative

A Comparative Efficacy Guide to 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine Analogs: A Proposed Research Roadmap

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the latest literature review, specific experimental data for 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine and its direct analogs are not publicly available. This guide, therefore, presents a comprehensive, forward-looking framework for the systematic evaluation of this novel chemical scaffold. It is designed to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded workflow for synthesizing a focused library of analogs, assessing their efficacy, and establishing a rigorous structure-activity relationship (SAR).

Introduction: The Untapped Potential of the Pyrazolyl-Piperidine Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antidiabetic properties.[1][2] Its unique physicochemical properties, such as its ability to act as a bioisostere for other aromatic rings, can enhance potency and improve pharmacokinetic profiles.[1] Similarly, the piperidine ring is a common feature in centrally active pharmaceuticals, valued for its ability to introduce conformational constraints and serve as a versatile linker.[3]

The combination of these two moieties in the 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine scaffold presents an intriguing starting point for novel drug discovery. The dimethylated pyrazole offers a stable, lipophilic anchor, while the 3-amino-piperidine provides a key vector for interacting with biological targets and for further chemical elaboration. While direct data is absent, related structures have shown activity as kinase inhibitors, cannabinoid receptor antagonists, and factor Xa inhibitors, suggesting a broad potential for this compound class.[4][5]

This guide will lay out a systematic approach to unlock this potential, detailing the rational design of an analog library, a tiered screening cascade to determine efficacy, and the principles of SAR elucidation.

PART 1: Rational Design and Synthesis of an Analog Library

The cornerstone of this investigation is the creation of a diverse yet focused library of analogs to probe the chemical space around the core scaffold. The synthetic strategy should be convergent, allowing for late-stage diversification.

Proposed Synthetic Workflow

A plausible synthetic route would involve the initial construction of the N-Boc-protected 3-aminopiperidine precursor, followed by a nucleophilic aromatic substitution or a Buchwald-Hartwig amination to couple it with a suitable 5-halo-1,3-dimethyl-1H-pyrazole. Subsequent deprotection and derivatization of the 3-amino group would yield the final analogs.

G cluster_synthesis Synthetic Pathway A 1,3-dimethyl-5-halopyrazole C N-Boc-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine A->C Coupling Reaction (e.g., Buchwald-Hartwig) B N-Boc-piperidin-3-amine B->C D 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine (Core Scaffold) C->D Boc Deprotection (e.g., TFA) F Analog Library (Amides, Sulfonamides, etc.) D->F Derivatization E Diverse Acyl Chlorides, Sulfonyl Chlorides, etc. E->F

Caption: Proposed synthetic workflow for the analog library.

Key Points of Diversification

To build a robust SAR, modifications should be systematically introduced at three key positions:

  • The Piperidine Amine (R1): This is the most facile point for diversification. A variety of amides, sulfonamides, ureas, and carbamates can be synthesized to probe for hydrogen bonding interactions and steric tolerance.

  • The Pyrazole Ring (R2, R3): While the core is defined by the 1,3-dimethyl substitution, exploring analogs with different alkyl or aryl groups at these positions could reveal important insights into hydrophobic interactions with the target protein.

  • The Piperidine Ring (R4): Introduction of substituents on the piperidine ring itself (e.g., at the 4-position) can modulate the conformation and physicochemical properties of the molecule.

PART 2: A Tiered Strategy for Efficacy Evaluation

A multi-tiered screening approach is essential for efficiently identifying promising candidates from the synthesized library. This ensures that resources are focused on compounds with the most desirable characteristics.

Tier 1: High-Throughput Primary Screening

Given the diverse potential of the pyrazole scaffold, an initial broad screen is recommended. Depending on the therapeutic hypothesis, this could involve:

  • A Kinase Panel: A broad panel of recombinant kinases (e.g., the DiscoverX KINOMEscan™) is a logical starting point, as many pyrazole-containing compounds are kinase inhibitors.[6][7] Polo-like kinase 1 (PLK1) and Fms-like tyrosine kinase 3 (FLT3) are examples of kinases targeted by pyrazole derivatives.[7][8]

  • A GPCR Panel: If CNS activity is hypothesized, screening against a panel of common GPCRs would be informative.

  • Phenotypic Screening: A high-content imaging-based screen in relevant cancer cell lines could uncover unexpected activities.

Tier 2: In Vitro Characterization and Potency Determination

Analogs showing significant activity in the primary screen (>50% inhibition at a single concentration) should be advanced to determine their potency and selectivity.

Experimental Protocol: IC50 Determination for a Kinase Target

  • Objective: To determine the concentration of the analog required to inhibit 50% of the kinase activity.

  • Materials: Recombinant human kinase, appropriate peptide substrate, ATP, test compounds (serially diluted), kinase buffer, and a detection reagent (e.g., ADP-Glo™, Promega).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add the kinase, peptide substrate, and buffer. c. Add the test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature. d. Initiate the kinase reaction by adding ATP. Incubate for 1 hour at 30°C. e. Stop the reaction and quantify the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. f. Plot the percentage of kinase inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 3: Cell-Based Functional Assays

Compounds with potent in vitro activity must be evaluated in a cellular context to assess their functional effects and membrane permeability.

Example Assay: Anti-proliferative Activity in Cancer Cell Lines

For compounds targeting a cancer-related kinase like FLT3, their ability to inhibit the growth of cancer cells expressing the target is a critical validation step.

  • Cell Lines: MV4-11 (human AML cell line, homozygous for FLT3-ITD mutation) and HL-60 (human AML cell line, FLT3 wild-type) would be an appropriate pair to assess on-target activity.[2]

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds for 72 hours. c. Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by direct cell counting. d. Calculate the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.

Tier 4: In Vivo Efficacy Models

The most promising candidates from cellular assays should be evaluated in animal models to assess their efficacy and tolerability. For an anti-cancer agent targeting FLT3, a mouse xenograft model using MV4-11 cells would be the gold standard.

PART 3: Data Presentation and SAR Analysis

Systematic data collection and presentation are crucial for elucidating the structure-activity relationship.

Hypothetical Comparative Efficacy Data

The following table illustrates how data for a series of analogs with modifications at the R1 position could be presented.

Compound IDR1 MoietyKinase X IC50 (nM)MV4-11 GI50 (nM)HL-60 GI50 (nM)Selectivity Index (HL-60/MV4-11)
Core -H>10,000>10,000>10,000-
ANA-01 -C(O)CH35,2008,500>10,000>1.2
ANA-02 -C(O)Ph8501,200>10,000>8.3
ANA-03 -C(O)c-Pr45608,500141.7
ANA-04 -SO2CH31,5002,100>10,000>4.8
ANA-05 -SO2Ph2103509,80028.0

From this hypothetical data, one could infer that a small, constrained cyclopropyl amide at the R1 position (ANA-03) is optimal for both target engagement and cellular activity, with excellent selectivity for the target-expressing cell line.

G cluster_workflow Efficacy Evaluation Workflow A Analog Library B Tier 1: High-Throughput Screen (e.g., Kinase Panel) A->B C Tier 2: In Vitro Potency (IC50 Determination) B->C Hits D Tier 3: Cell-Based Assays (e.g., Anti-proliferation) C->D Potent Compounds E Tier 4: In Vivo Efficacy (Xenograft Models) D->E Active Compounds F Lead Candidate E->F

Caption: A tiered workflow for evaluating analog efficacy.

Conclusion and Future Directions

While the specific compound 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine remains unexplored in the public domain, the underlying scaffold represents a promising starting point for drug discovery. The systematic approach outlined in this guide—from rational analog design and synthesis to a tiered efficacy evaluation—provides a clear and robust roadmap for any research team looking to investigate this or similar novel chemical series. The key to success will be the meticulous collection of data and the careful interpretation of structure-activity relationships to guide the iterative process of lead optimization.

References

  • Analogues of the biaryl pyrazole N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 5) were synthesized to investigate the structure-activity relationship (SAR) of the aminopiperidine region. PubMed. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. National Center for Biotechnology Information. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Structure−Activity Relationships for Pyrido-, Imidazo-, Pyrazolo-, Pyrazino-, and Pyrrolophenazinecarboxamides as Topoisomerase-Targeted Anticancer Agents. ResearchGate. [Link]

  • Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. MDPI. [Link]

  • Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. MDPI. [Link]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. National Center for Biotechnology Information. [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. National Center for Biotechnology Information. [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. ResearchGate. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

  • The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. MDPI. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. National Center for Biotechnology Information. [Link]

  • Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. European Review for Medical and Pharmacological Sciences. [Link]

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comparative analysis of pyrazole vs imidazole scaffolds in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between a pyrazole (1,2-diazole) and an imidazole (1,3-diazole) scaffold is rarely arbitrary. It is a strategic decision that dictates the molecule's acid-base profile, metabolic fate, and binding mode.

As a Senior Application Scientist, I have observed that while both scaffolds are "privileged structures," they serve distinct roles. Imidazoles are historically dominant in heme-coordinating drugs (antifungals) but suffer from promiscuous CYP450 inhibition. Pyrazoles have emerged as the superior scaffold for kinase inhibitors, offering versatile hydrogen-bonding capabilities in the hinge region without the high metabolic liability of the imidazole nitrogen.

This guide provides a technical comparison of these two scaffolds, supported by physicochemical data, case studies in scaffold hopping, and validated experimental protocols.

Part 1: Physicochemical Profiling

The fundamental difference lies in the nitrogen positioning, which drastically alters basicity and electronic distribution.

Electronic Properties & Basicity
  • Imidazole (pKa ~7.0): The N3 nitrogen is highly basic and often protonated at physiological pH. This makes imidazoles excellent for electrostatic interactions but also prone to non-specific binding (e.g., hERG channel blockage).

  • Pyrazole (pKa ~2.5): Significantly less basic. At physiological pH (7.4), pyrazoles remain neutral. This neutrality improves membrane permeability and reduces the risk of lysosomal trapping, a common issue with basic amines.

Tautomerism & Hydrogen Bonding

Both scaffolds exhibit annular tautomerism, but their binding implications differ:

  • Pyrazole: Acts as a simultaneous hydrogen bond donor (NH) and acceptor (N2).[1] This "donor-acceptor" motif is geometrically ideal for binding to the hinge region of kinases (mimicking the adenine ring of ATP).

  • Imidazole: Primarily acts as a monodentate H-bond acceptor or a metal ligand. Its ability to coordinate with the heme iron (Fe) of Cytochrome P450 enzymes is the structural basis for its frequent metabolic toxicity (Type II binding).[2]

Table 1: Comparative Physicochemical Data

FeaturePyrazole (1,2-Diazole)Imidazole (1,3-Diazole)Drug Design Implication
pKa (Conjugate Acid) ~2.5 (Neutral at pH 7.4)~7.0 (Partially ionized at pH 7.4)Pyrazoles have better passive permeability; Imidazoles offer solubility.
Lipophilicity (ClogP) ~0.24~ -0.02Pyrazole is slightly more lipophilic, aiding hydrophobic pocket occupation.
H-Bonding Donor & Acceptor (1,2-motif)Strong Acceptor / Weak DonorPyrazole mimics ATP adenine; Imidazole coordinates Metals (Fe, Zn).
CYP450 Interaction Low to ModerateHigh (Heme Coordination)Imidazoles carry high DDI (Drug-Drug Interaction) risk.
Major Drug Class Kinase Inhibitors, COX-2 InhibitorsAntifungals, H2 AntagonistsPyrazole = Signal Transduction; Imidazole = Enzymatic Blockade.

Part 2: Strategic Scaffold Hopping (Case Studies)

Case Study 1: Mitigating Metabolic Liability (PDE10A Inhibitors)

Challenge: In the development of Phosphodiesterase 10A (PDE10A) inhibitors, early imidazole-based hits showed rapid clearance due to oxidative metabolism and direct CYP inhibition. Solution: A scaffold hop from imidazole to pyrazole was performed by Raheem et al. Mechanism: The pyrazole ring, being less electron-rich and lacking the highly basic nitrogen capable of coordinating heme iron, significantly reduced CYP affinity. Outcome: The pyrazole analog (Compound 33) maintained potency while improving metabolic stability (lower clearance) compared to the imidazole/thiazole precursors [1].

Case Study 2: Kinase Selectivity (p38 MAPK)

Comparison: SB-203580 (Imidazole) vs. Doramapimod/BIRB-796 (Pyrazole).

  • Imidazole (SB-203580): Binds to the ATP pocket. The imidazole nitrogen makes a critical H-bond but is associated with liver toxicity concerns due to CYP inhibition.

  • Pyrazole (Doramapimod): Utilizes a pyrazole-urea motif. This allows the molecule to bind to the DFG-out conformation (Type II inhibition).[1] The pyrazole acts as a linker that stabilizes the inactive kinase conformation, offering superior selectivity over the ATP-competitive imidazole derivative [2].

Part 3: Decision Logic & Visualization

The following diagram outlines the decision process for selecting between these scaffolds based on target class and safety requirements.

ScaffoldSelection Start Target Identification TargetType Primary Target Class? Start->TargetType Heme Metalloenzyme (e.g., CYP, NOS, IDO) TargetType->Heme Metal Coordination Req. Kinase Kinase / Receptor (e.g., JAK, BRAF, GPCR) TargetType->Kinase H-Bond Network Req. ImidDecision Select Imidazole Scaffold Heme->ImidDecision PyrazDecision Select Pyrazole Scaffold Kinase->PyrazDecision ImidRisk Risk: CYP Inhibition (DDI) ImidDecision->ImidRisk ImidMitigation Mitigation: Steric hindrance on N3 or substitution ImidRisk->ImidMitigation PyrazBenefit Benefit: Hinge Binding (Donor-Acceptor) Low CYP Liability PyrazDecision->PyrazBenefit PyrazSyn Challenge: Regioselectivity in Synthesis PyrazBenefit->PyrazSyn

Figure 1: Decision matrix for scaffold selection. Imidazoles are preferred for metal coordination, while pyrazoles are superior for hydrogen-bonding networks in kinases.

Part 4: Experimental Protocols

Protocol: CYP450 Inhibition Assay (High-Throughput)

To empirically verify the metabolic superiority of a pyrazole scaffold over an imidazole, a CYP inhibition assay using Human Liver Microsomes (HLM) is the gold standard.

Objective: Determine the IC50 of a test compound against CYP3A4 (the major metabolizing enzyme blocked by imidazoles).

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • Probe Substrate: Midazolam (specific for CYP3A4) or Testosterone.

  • Cofactor: NADPH regenerating system.

  • Positive Control: Ketoconazole (Imidazole-based, potent inhibitor).

Workflow:

  • Preparation: Dilute test compounds (pyrazole vs. imidazole analogs) in phosphate buffer (100 mM, pH 7.4) to varying concentrations (0.1 µM – 50 µM). Keep DMSO < 0.1%.

  • Pre-Incubation: Mix HLM (0.5 mg/mL final) with test compound for 5 mins at 37°C. Note: This detects direct inhibition.

  • Reaction Start: Add NADPH and Probe Substrate (Midazolam 5 µM).

  • Incubation: Incubate for 10 minutes at 37°C with shaking.

  • Termination: Quench reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Deuterated Midazolam).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS. Monitor the transition of Midazolam to 1'-hydroxymidazolam.

  • Calculation: Plot % Activity vs. Log[Concentration] to derive IC50.

Self-Validating Check: The Positive Control (Ketoconazole) must show an IC50 < 0.1 µM. If not, the HLM activity is compromised.

Protocol: Regioselective Synthesis of Pyrazoles

A major challenge with pyrazoles is synthesizing the correct regioisomer (1,3- vs 1,5-substituted).

Method (Regiocontrolled Condensation):

  • Reactants: Use a 1,3-diketone and a substituted hydrazine (

    
    ).
    
  • Condition A (Kinetic Control): Ethanol, Room Temperature. Favors the formation of the 1,5-isomer (steric bulk of hydrazine R-group avoids the bulky ketone substituent).

  • Condition B (Thermodynamic Control): Reflux in Acetic Acid. Favors the 1,3-isomer (more stable).

  • Validation: Use NOESY NMR.

    • 1,5-isomer: Strong NOE signal between the N-substituent and the C5-substituent.

    • 1,3-isomer: No NOE between N-substituent and C3-substituent (too distant).

Part 5: Visualizing the Assay Workflow

CYP_Assay Step1 Mix HLM + Test Compound Step2 Add NADPH + Substrate (Midazolam) Step1->Step2 Step3 Incubate 37°C, 10 min Step2->Step3 Step4 Quench (ACN) + Internal Std Step3->Step4 Step5 LC-MS/MS Quantify Metabolite Step4->Step5

Figure 2: Workflow for CYP450 Inhibition Assay. This protocol differentiates the metabolic liability of imidazole (high inhibition) vs. pyrazole (low inhibition).

References

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Source: NIH / PubMed Central URL:[Link]

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Source: PubMed URL:[Link]

  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Source: Springer Protocols / ResearchGate URL:[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Source: PMC / Molecules URL:[Link]

  • Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole. Source: PubMed URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.